CEP-33779
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKSQIFOZZIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720926 | |
| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257704-57-6 | |
| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of CEP-33779: A Selective JAK2 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CEP-33779, a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its therapeutic potential.
This compound targets the JAK2 signaling pathway, a critical mediator of cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in the pathogenesis of numerous myeloproliferative neoplasms, inflammatory diseases, and cancers.
Primary Mechanism of Action: Selective JAK2 Inhibition
This compound exerts its pharmacological effects through the direct and selective inhibition of the JAK2 enzyme.[1][2][3][4] It has demonstrated high potency against JAK2 with significantly less activity against other members of the Janus kinase family, thereby minimizing the potential for broader immunosuppression associated with pan-JAK inhibitors.[2][5]
The primary downstream signaling molecules affected by JAK2 inhibition are the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][5] By blocking the catalytic activity of JAK2, this compound prevents the phosphorylation and subsequent activation of these STAT proteins.[1][2] This disruption of the JAK2/STAT pathway is central to its therapeutic effects.
Furthermore, this compound has been shown to suppress the activation of NF-κB (RelA/p65), another key transcription factor involved in inflammatory and cancer processes.[6][7] This suggests a broader impact on cellular signaling beyond the canonical JAK/STAT pathway.
Quantitative Inhibition Data
The inhibitory activity of this compound against JAK family kinases has been quantified in various assays.
| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Assay Type |
| JAK2 | 1.8 ± 0.6 | - | Cell-free enzymatic assay |
| JAK1 | >72 | >40-fold | Cell-free enzymatic assay |
| TYK2 | >1440 | >800-fold | Cell-free enzymatic assay |
| JAK3 | - | 65-fold | Not specified |
Data compiled from multiple sources.[1][2][8][9]
Downstream Cellular and Physiological Effects
The inhibition of the JAK2/STAT pathway by this compound leads to a cascade of downstream effects, including the reduced expression of proinflammatory cytokines and the inhibition of tumor growth and angiogenesis.
Modulation of Cytokine Production
In preclinical models of inflammatory diseases such as rheumatoid arthritis, this compound administration led to a significant reduction in the levels of several key proinflammatory cytokines, including:
Antitumor Activity
In models of colitis-induced colorectal cancer, this compound demonstrated significant antitumor efficacy.[6][7] This was characterized by:
These effects were correlated with the inhibition of STAT3 and NF-κB activation within the tumor microenvironment.[6][7]
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathway targeted by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Methodology:
-
The kinase activity of baculovirus-expressed human JAK1, JAK2, or JAK3 was measured in a 96-well plate format.[3]
-
Plates were coated with neutravidin and a biotinylated peptide substrate.[3]
-
A kinase assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of this compound (dissolved in DMSO) was added to each well.[3]
-
The respective JAK enzyme was added to initiate the reaction, which proceeded for 20 minutes at room temperature.[3]
-
The level of peptide phosphorylation was quantified using a time-resolved fluorescence detection system.
-
IC50 values were calculated from the dose-response curves.[2]
Cellular Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit JAK2-mediated STAT5 phosphorylation in a cellular context.
Methodology:
-
Human erythroleukemia (HEL92) cells, which have constitutively active JAK2, were used.[2]
-
Cells were treated with increasing concentrations of this compound for 1 hour in serum-free media.[2]
-
Cell extracts were prepared using a Triton X-100-based lysis buffer.[2]
-
Protein concentrations were determined, and equal amounts of protein were resolved by SDS-PAGE.[2]
-
Western blot analysis was performed using specific antibodies to detect total STAT5 and phosphorylated STAT5 (pSTAT5).[2]
-
Blots were scanned, and signal intensities were quantified to determine the concentration-dependent inhibition of STAT5 phosphorylation.[2]
In Vivo Pharmacodynamic Assay
Objective: To confirm the in vivo target engagement of this compound by measuring the inhibition of STAT5 phosphorylation in a tumor xenograft model.
Methodology:
-
Nude mice were subcutaneously implanted with HEL92 cells to establish tumors.
-
Once tumors reached a specified size, mice were orally administered a single dose of this compound (55 mg/kg) or vehicle.[2]
-
At 2 hours post-dosing, tumors were excised, and extracts were prepared.[2]
-
Western blot analysis was performed on the tumor extracts to quantify the levels of total STAT5 and pSTAT5.[2]
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Additional Mechanisms: P-glycoprotein Inhibition
Recent studies have uncovered an additional mechanism of action for this compound. It has been shown to inhibit the function of P-glycoprotein (P-gp), a drug efflux pump that is a major contributor to multidrug resistance (MDR) in cancer.[3][10] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents, such as vincristine and doxorubicin, in resistant cancer cells.[3][10] This suggests a potential role for this compound in combination therapies to overcome drug resistance.
Conclusion
This compound is a highly selective and potent inhibitor of JAK2 that effectively blocks the downstream activation of STAT3 and STAT5. Its mechanism of action translates to significant anti-inflammatory and antitumor effects in preclinical models. The well-characterized pharmacology and oral bioavailability of this compound underscore its potential as a therapeutic agent for diseases driven by aberrant JAK2 signaling. Further investigation into its P-glycoprotein inhibitory activity may open new avenues for its use in combination cancer chemotherapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CEP-33779: A Deep Dive into its JAK2 Inhibition Profile
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical document provides an in-depth analysis of the Janus kinase 2 (JAK2) selectivity profile of CEP-33779, a potent, orally bioavailable small molecule inhibitor. The following sections detail the quantitative measures of its selectivity, the methodologies of key experiments, and visual representations of its mechanism of action and the workflows used for its characterization.
Quantitative Selectivity Profile of this compound
This compound has demonstrated significant and selective inhibition of JAK2 over other members of the Janus kinase family and the broader human kinome. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the JAK family of kinases.
| Kinase | IC50 (nM) | Selectivity over JAK2 | Reference |
| JAK2 | 1.8 ± 0.6 | - | [1] |
| JAK1 | >72 | >40-fold | [2][3] |
| JAK3 | 150 | ~83-fold | [1][4] |
| TYK2 | >1440 | >800-fold | [2][3] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.
In broader kinase screening against a panel of 402 kinases, this compound displayed a high degree of selectivity. At a concentration of 1 µM, significant inhibition (>90%) was observed for only a small fraction of the tested kinases, underscoring its targeted activity towards JAK2.
Core Signaling Pathway: JAK2-STAT
Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. The diagram below illustrates the canonical JAK-STAT pathway and the inhibitory action of this compound.
References
CEP-33779: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, focusing on the JAK/STAT and NF-κB pathways. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of JAK2 inhibitors for therapeutic applications in oncology and inflammatory diseases.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for a wide array of cytokines and growth factors.[4][5] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, and immune responses.[5] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and malignancies.[4][5]
This compound has emerged as a highly selective inhibitor of JAK2, demonstrating therapeutic potential in preclinical models of rheumatoid arthritis and colitis-induced colorectal cancer.[1][6] Its mechanism of action primarily involves the attenuation of JAK2-mediated phosphorylation of downstream STAT proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation.[1][6] This guide delves into the core downstream signaling events affected by this compound.
Mechanism of Action and Core Signaling Pathways
This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of JAK2. This selective inhibition disrupts the canonical JAK/STAT signaling cascade.
The JAK/STAT Pathway
The primary downstream effect of this compound is the inhibition of the JAK/STAT signaling pathway. Upon cytokine binding to their cognate receptors, JAK2 is activated and subsequently phosphorylates STAT proteins, primarily STAT3 and STAT5.[1][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of target genes.
This compound, by inhibiting JAK2, prevents the phosphorylation of STAT3 and STAT5.[1][6] This leads to a downstream reduction in the transcription of genes involved in inflammation and cell cycle progression.
Figure 1: this compound Inhibition of the JAK/STAT Signaling Pathway.
The NF-κB Signaling Pathway
In addition to its direct impact on the JAK/STAT pathway, this compound has been shown to indirectly inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] The precise mechanism of this inhibition is not fully elucidated but is thought to be a consequence of the reduced pro-inflammatory cytokine signaling that is dependent on the JAK/STAT pathway. NF-κB is a key regulator of genes involved in inflammation and cell survival.
Figure 2: Indirect Inhibition of the NF-κB Pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| JAK2 | 1.8 | Cell-free kinase assay | [1][2][7] |
| JAK1 | >72 | Cell-free kinase assay | [7] |
| TYK2 | >1440 | Cell-free kinase assay | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | 10, 30, 55, 100 mg/kg, twice daily, oral | Reduced paw edema and clinical scores | [1] |
| Colitis-Induced Colorectal Cancer (Mouse) | 10, 30, 55 mg/kg, twice daily, oral | Induced regression of established tumors, reduced angiogenesis and proliferation | [4][6] |
Table 3: Downstream Effects of this compound on Pro-inflammatory Cytokines
| Cytokine | Effect | Animal Model | Reference |
| IL-1β | Decreased expression | Colitis-Induced Colorectal Cancer (Mouse) | [6] |
| IL-6 | Decreased expression | Colitis-Induced Colorectal Cancer (Mouse) | [6] |
| IL-12 | Decreased expression | Collagen-Induced Arthritis (Mouse) | [1] |
| IFNγ | Decreased expression | Collagen-Induced Arthritis (Mouse) | [1] |
| TNFα | Decreased expression | Collagen-Induced Arthritis (Mouse) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.
In Vitro JAK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on JAK2 enzymatic activity.
Figure 3: Workflow for an In Vitro JAK2 Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human JAK2 enzyme in kinase buffer to the desired concentration.
-
Prepare a solution of a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) and ATP at a concentration near the Km for JAK2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO).
-
Add the JAK2 enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product (phosphorylated substrate) or remaining ATP using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Read the signal (e.g., luminescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based STAT5 Phosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit JAK2-mediated phosphorylation of STAT5 in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as HEL 92.1.7 (human erythroleukemia), which exhibits constitutive JAK2/STAT5 activation.
-
Seed the cells in appropriate culture plates and allow them to adhere or grow to a suitable density.
-
Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the pSTAT5 signal to the total STAT5 and loading control signals.
-
NF-κB Activation Assay (Nuclear Translocation)
This assay determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Protocol:
-
Cell Culture and Treatment:
-
Use a cell line responsive to an NF-κB stimulus (e.g., TNFα).
-
Pre-treat the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with the NF-κB activator (e.g., TNFα) for a defined period.
-
-
Cell Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a standard protocol.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytoplasmic and nuclear fractions as described in section 4.2.
-
Probe the membranes with a primary antibody against the NF-κB p65 subunit.
-
Use markers for the cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) fractions to verify the purity of the fractions.
-
-
Data Analysis:
-
Quantify the amount of p65 in the nuclear and cytoplasmic fractions and determine the nuclear-to-cytoplasmic ratio as a measure of NF-κB activation.
-
Multiplex Cytokine Assay (Luminex)
This assay allows for the simultaneous measurement of multiple pro-inflammatory cytokines in biological samples (e.g., cell culture supernatants, plasma) from this compound-treated and control groups.
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatants or plasma samples from in vitro or in vivo experiments.
-
Centrifuge the samples to remove any cellular debris.
-
-
Assay Procedure:
-
Use a commercial multiplex cytokine assay kit (e.g., Luminex-based) according to the manufacturer's instructions.
-
Briefly, add the samples and standards to a 96-well plate containing antibody-coupled magnetic beads specific for each cytokine of interest.
-
Incubate to allow the cytokines to bind to the beads.
-
Wash the beads and add a biotinylated detection antibody cocktail.
-
Incubate to form the antibody-cytokine-antibody sandwich.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a Luminex instrument.
-
Use the instrument's software to calculate the concentration of each cytokine in the samples based on the standard curve.
-
Conclusion
This compound is a selective JAK2 inhibitor that effectively modulates downstream signaling through the JAK/STAT and, indirectly, the NF-κB pathways. This leads to a reduction in the phosphorylation of key STAT proteins and a decrease in the production of pro-inflammatory cytokines. The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of this compound and other JAK2 inhibitors for the treatment of a range of human diseases. The detailed methodologies and visual representations of the signaling cascades offer a solid foundation for researchers to design and execute further studies in this promising area of drug discovery.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bmgrp.eu [bmgrp.eu]
- 4. protocols.io [protocols.io]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
CEP-33779: A Technical Guide to its Inhibition of STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CEP-33779, a potent and selective inhibitor of Janus kinase 2 (JAK2), and its consequential effects on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field of drug discovery and development.
Core Mechanism of Action: Targeting the JAK2/STAT3 Signaling Axis
This compound is a small molecule inhibitor that demonstrates high selectivity for JAK2, a critical enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is integral to cellular responses to a variety of cytokines and growth factors.[3] Upon ligand binding to their cognate receptors, JAKs are activated and subsequently phosphorylate downstream targets, most notably the STAT proteins.[4] Activated STATs then dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in cell proliferation, survival, inflammation, and immunity.[4][5]
In numerous pathological conditions, including various cancers and autoimmune diseases, the JAK2/STAT3 pathway is constitutively activated, driving disease progression.[6][7][8] this compound exerts its therapeutic effects by directly inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT3.[6][9] This blockade of STAT3 signaling leads to the downregulation of pro-inflammatory cytokines and a reduction in tumor cell proliferation and survival.[6][10]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized in a variety of preclinical studies. The following tables summarize the key quantitative data regarding its inhibitory activity.
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Assay Type | Reference |
| JAK2 | 1.8 ± 0.6 | - | Cell-free enzymatic assay | [9][11] |
| JAK2 | 1.3 | - | Not specified | [12] |
| JAK1 | >40-fold less potent | >40x | Not specified | [9][10] |
| TYK2 | >800-fold less potent | >800x | Not specified | [9][10] |
| JAK3 | 65-fold less potent | 65x | Not specified | [12] |
Table 1: In Vitro Kinase Inhibition Profile of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for JAK2 over other members of the Janus kinase family.
| Cell Line/Model | Effect | Metric | Concentration/Dose | Reference |
| HEL92.1.7 (human erythroleukemia) | Inhibition of STAT5 phosphorylation | IC50: 10-30 nM | Not specified | [13] |
| HEL92 cells | Inhibition of STAT5 phosphorylation | Concentration-dependent | < 3 µM | [10] |
| Mouse model of colitis-induced colorectal cancer | Inhibition of STAT3 and NF-κB activation | Dose-dependent | 55 mg/kg, twice daily | [6][10] |
| CAIA or CIA mouse models | Complete inhibition of paw phospho-STAT3 expression | Not specified | 55 mg/kg, twice daily | [10] |
| Hodgkin Lymphoma cell lines (L-428, L-1236, L-540, HDML-2, HD-MY-Z) | Inhibition of STAT3 phosphorylation | 97-100% decrease | 300 nM (Lestaurtinib, a related JAK2 inhibitor) | [14] |
Table 2: Cellular and In Vivo Inhibition of STAT Phosphorylation by this compound and a related JAK2 inhibitor. These data highlight the effective inhibition of STAT3 and STAT5 phosphorylation in both cellular and animal models, correlating with the therapeutic efficacy of the compound.
Signaling Pathway Visualization
The following diagram illustrates the canonical JAK2/STAT3 signaling pathway and the point of intervention for this compound.
Figure 1: this compound Inhibition of the JAK2/STAT3 Signaling Pathway. This diagram illustrates how this compound blocks the phosphorylation of STAT3 by inhibiting JAK2.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound. Specific details may vary between studies.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a biotinylated peptide derived from STAT1); this compound at various concentrations; assay buffer; kinase reaction buffer; stop buffer; streptavidin-coated plates; europium-labeled anti-phosphotyrosine antibody.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. In a microplate, add the kinase, substrate peptide, and this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a stop buffer containing EDTA. f. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. g. Wash the plate to remove unbound components. h. Add a europium-labeled anti-phosphotyrosine antibody and incubate. i. After another wash step, add an enhancement solution and measure the time-resolved fluorescence.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Phospho-STAT3
Objective: To assess the effect of this compound on STAT3 phosphorylation in cultured cells.
-
Cell Culture and Treatment: a. Culture the desired cell line (e.g., HEL92, TF-1) under standard conditions. b. Seed the cells in multi-well plates and allow them to adhere or reach a certain density. c. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration. d. In some experiments, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. e. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Denature the protein samples by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). g. As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total STAT3 or a housekeeping protein (e.g., GAPDH, β-actin). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal to determine the relative change in phosphorylation.
In Vivo Efficacy Studies (e.g., Colitis-Associated Cancer Model)
Objective: To evaluate the therapeutic efficacy and pharmacodynamic effects of this compound in a mouse model.
-
Animal Model: a. Use a suitable mouse strain (e.g., BALB/c). b. Induce colitis-associated cancer using a combination of a carcinogen (e.g., azoxymethane - AOM) and a colitis-inducing agent (e.g., dextran sodium sulfate - DSS) in the drinking water.
-
Drug Administration: a. Once tumors are established, randomize the mice into treatment and vehicle control groups. b. Administer this compound orally (e.g., by gavage) at various doses (e.g., 10, 30, 55 mg/kg) twice daily. c. The vehicle control group receives the same volume of the vehicle solution.
-
Efficacy Assessment: a. Monitor the mice for clinical signs, body weight, and tumor burden (e.g., by colonoscopy or at the end of the study). b. At the end of the treatment period, euthanize the mice and collect colorectal tissues.
-
Pharmacodynamic Analysis: a. Prepare protein extracts from the tumor tissues. b. Analyze the levels of p-STAT3, total STAT3, and other relevant biomarkers (e.g., NF-κB, pro-inflammatory cytokines) by western blotting or ELISA.
-
Histopathology: a. Fix the colorectal tissues in formalin, embed in paraffin, and section. b. Stain the sections with hematoxylin and eosin (H&E) to assess tumor grade and morphology. c. Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
Data Analysis: Compare the tumor burden, biomarker levels, and histopathological scores between the this compound-treated and vehicle control groups using appropriate statistical tests.
Figure 2: General Experimental Workflow for Evaluating this compound. This flowchart outlines the key in vitro and in vivo experimental stages.
Conclusion
This compound is a highly potent and selective JAK2 inhibitor that effectively blocks the phosphorylation of STAT3. This mechanism of action underlies its therapeutic potential in various diseases characterized by aberrant JAK2/STAT3 signaling. The compiled data and outlined methodologies in this guide provide a solid foundation for further research and development of this compound and other molecules targeting this critical pathway.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ashpublications.org [ashpublications.org]
- 4. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
CEP-33779 and STAT5 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of numerous cytokines and growth factors.[1][2][3] By targeting JAK2, this compound effectively modulates the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Dysregulation of the JAK2-STAT5 signaling cascade is implicated in the pathogenesis of various malignancies and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, its mechanism of action on STAT5 signaling, a compilation of its in vitro and in vivo activities, and detailed experimental protocols.
Introduction to this compound and the JAK2-STAT5 Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[4][5] Upon ligand binding to cytokine receptors, associated JAKs are activated through trans-autophosphorylation.[6] These activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor.[4] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[4]
The JAK2-STAT5 pathway is particularly crucial for the signaling of cytokines such as interleukin-3 (IL-3), granulocyte-macrophage colony-stimulating factor (GM-CSF), and erythropoietin, which are vital for hematopoiesis.[7] Constitutive activation of the JAK2-STAT5 pathway, often due to mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms.[4] Furthermore, aberrant JAK2-STAT5 signaling contributes to the pathobiology of various solid tumors and inflammatory conditions like rheumatoid arthritis.[1][6]
This compound emerges as a therapeutic agent designed to selectively inhibit JAK2, thereby attenuating the downstream signaling cascade involving STAT5.[1][3] Its selectivity for JAK2 over other JAK family members, particularly JAK3, is a key feature aimed at minimizing the risk of broad immunosuppression.[3]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of JAK2. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, most notably STAT5. The primary mechanism involves the competitive binding of this compound to the ATP-binding pocket of the JAK2 enzyme.
The inhibition of STAT5 phosphorylation (pSTAT5) has been demonstrated in both cellular and in vivo models.[1][8][9] In HEL92 cells, a human erythroleukemia cell line with a JAK2 V617F mutation, this compound inhibits pSTAT5 in a concentration-dependent manner.[8][9] This leads to the suppression of pro-proliferative and anti-apoptotic signals driven by the constitutively active JAK2-STAT5 pathway.
Below is a diagram illustrating the mechanism of action of this compound on the JAK2-STAT5 signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 | 1.8 | - | [1][2][8] |
| JAK1 | >72 | >40-fold | [1][8] |
| JAK3 | Not specified | Not specified | [9] |
| TYK2 | >1440 | >800-fold | [1][8] |
Table 2: In Vivo Efficacy of this compound in a Colitis-Associated Colorectal Cancer Mouse Model
| Dose (mg/kg, oral) | Outcome | Reference |
| 10, 30, 55 | Significant inhibition of established colorectal tumors | [6] |
| 30, 55 | Significant reduction in dysplasia/neoplasia total score (22% to 35%) | [10] |
| Not specified | Dose-dependent inhibition of p65 (RelA) phosphorylation | [10] |
| All tested doses | Robust suppression of IL-6 expression to levels in non-diseased animals | [10] |
Table 3: In Vivo Efficacy of this compound in a Rheumatoid Arthritis Mouse Model
| Dose (mg/kg, oral) | Outcome | Reference |
| 55 (twice daily) | Reduced mean paw edema and clinical scores | [8] |
| 55 (twice daily) | Total inhibition of paw phospho-STAT3 expression | [8] |
| Dose-dependent | Reduced bone degradation, tissue destruction, and osteoarthritis | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro Kinase Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Detailed Steps:
-
Plate Preparation: 96-well Costar high binding plates are coated with neutravidin followed by a 15-mer peptide substrate.[2]
-
Reagent Addition: An assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of this compound (diluted in DMSO) is added to each well.[2]
-
Enzyme Addition: The respective recombinant human JAK enzyme (JAK1, JAK2, or JAK3) is added to initiate the kinase reaction.[2]
-
Incubation: The reaction is allowed to proceed for 20 minutes at room temperature.[2]
-
Detection: The reaction is stopped, and the resulting fluorescence is measured to determine the extent of substrate phosphorylation.[2]
-
Data Analysis: IC50 values are calculated from the dose-response curves.[2]
Cellular Western Blot for pSTAT5
This protocol is used to assess the inhibitory effect of this compound on STAT5 phosphorylation in a cellular context.
Detailed Steps:
-
Cell Culture and Treatment: HEL92 cells are treated with increasing concentrations of this compound for 1 hour in serum-free media.[1][9]
-
Cell Lysis: Cell extracts are prepared using a Triton X-100-based lysis buffer supplemented with protease and phosphatase inhibitors.[1][9]
-
Protein Quantification: The total protein concentration of each lysate is determined.[1][9]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[1][9]
-
Immunoblotting: The membrane is probed with specific primary antibodies against total STAT5 and phosphorylated STAT5 (pSTAT5), followed by secondary antibodies.[1][9]
-
Detection and Analysis: The protein bands are visualized and quantified. The ratio of pSTAT5 to total STAT5 is calculated to determine the inhibitory effect of this compound.[9]
In Vivo Pharmacodynamic Assay
This protocol is used to evaluate the in vivo activity of this compound on STAT5 phosphorylation in a tumor xenograft model.
Detailed Steps:
-
Animal Model: Nude mice are implanted with HEL92 cells to establish tumors.[2][8]
-
Dosing: Once tumors are established, mice are orally dosed with this compound (e.g., 55 mg/kg) or a vehicle control.[2][8]
-
Sample Collection: At specified time points post-dosing (e.g., 2, 6, and 24 hours), animals are sacrificed, and tumors and plasma are collected.[2]
-
Tumor Extract Preparation: Tumor extracts are prepared using a Triton-based extraction buffer with inhibitors.[2]
-
Western Blot Analysis: The levels of total STAT5 and pSTAT5 in the tumor extracts are analyzed by Western blotting as described in section 4.2.[1][9]
Conclusion
This compound is a highly selective and potent inhibitor of JAK2 that effectively downregulates the STAT5 signaling pathway. Its demonstrated efficacy in preclinical models of both hematological malignancies and inflammatory diseases highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on JAK2-STAT5 pathway inhibitors and their clinical applications. Further investigation into the broader therapeutic applications and potential resistance mechanisms of this compound is warranted.
References
- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: In Vitro Characterization of CEP-33779
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, focusing on its half-maximal inhibitory concentration (IC50) against key kinase targets. Detailed experimental protocols for relevant in vitro assays are provided, along with visualizations of the primary signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.
Data Presentation: In Vitro IC50 of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating significant potency and selectivity for JAK2. The following table summarizes the key in vitro IC50 values.
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| JAK2 | 1.8 [1][2] | Cell-free enzymatic assay | Potent inhibition of the primary target. |
| JAK1 | >72 | Cell-free enzymatic assay | Over 40-fold selectivity for JAK2 over JAK1.[1][2] |
| JAK3 | >115.2 | Cell-free enzymatic assay | Significant selectivity over JAK3. |
| TYK2 | >1440 | Cell-free enzymatic assay | Over 800-fold selectivity for JAK2 over TYK2.[1][2] |
| pSTAT5 (HEL92 cells) | Not explicitly defined | Cell-based assay | Concentration-dependent inhibition of downstream signaling.[1] |
| pSTAT5 (TF-1 cells) | 61 | Cell-based FRET assay | Inhibition of JAK2-mediated signaling in a cellular context.[1] |
| FLT3 | Data not available | The IC50 of this compound against FMS-like tyrosine kinase 3 (FLT3) is not readily available in the public domain literature. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a common method for determining the IC50 of a compound against a purified kinase enzyme.
Objective: To quantify the in vitro inhibitory activity of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the microplate wells.
-
Add the recombinant kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the enzymatic reaction by adding EDTA.
-
Add the detection reagents: a mixture of the europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
-
Second Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a compound on cell viability and proliferation.
Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line (e.g., HEL92.1.7, which harbors a JAK2 V617F mutation).
Materials:
-
Human erythroleukemia cell line (e.g., HEL92.1.7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflows
References
Preclinical Profile of CEP-33779: A Selective JAK2 Inhibitor
An In-Depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for CEP-33779, a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2). The document details its mechanism of action, in vitro and in vivo pharmacology, and efficacy in various disease models, presenting the data in a structured format for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a small-molecule inhibitor that selectively targets JAK2, a key enzyme in the signaling pathway for several proinflammatory cytokines implicated in autoimmune diseases and cancers, including interleukin-6 (IL-6), interferon-gamma (IFNγ), and IL-12.[1][2] By inhibiting JAK2, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3] This disruption of the JAK/STAT signaling cascade is central to its therapeutic effects. The selectivity for JAK2 over other JAK family members, particularly JAK3, is a key feature intended to minimize the risk of broad immunosuppression.[4][5]
Caption: this compound inhibits the JAK/STAT signaling pathway.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through enzymatic and cell-based assays, demonstrating its potency and selectivity for JAK2.
2.1 Enzymatic and Cellular Activity
This compound is a potent inhibitor of the isolated human JAK2 enzyme.[1] Its selectivity was evaluated against other members of the JAK family, showing significantly less activity against JAK1 and TYK2.[1][6] In cellular assays, this compound effectively inhibited the phosphorylation of STAT5, a direct downstream target of JAK2, in the human erythroleukemia cell line HEL92.1.7.[1]
| Assay Type | Target | IC₅₀ Value | Selectivity vs. JAK2 | Reference |
| Enzymatic Assay | JAK2 | 1.8 ± 0.6 nM | - | [1][6][7] |
| Enzymatic Assay | JAK1 | - | >40-fold | [1][6] |
| Enzymatic Assay | JAK3 | - | 65-fold | [8] |
| Enzymatic Assay | TYK2 | - | >800-fold | [1][6] |
| Cellular Assay (pSTAT5) | JAK2 (in HEL92 cells) | < 3 µM | - | [6] |
2.2 Experimental Protocol: Enzymatic Kinase Assay
The kinase activity of baculovirus-expressed human JAK family enzymes was assessed using a plate-based method.
-
Plate Coating: 96-well plates were coated with neutravidin and a 15-mer peptide substrate.[7]
-
Assay Mixture: A mixture containing HEPES buffer, ATP (0.1-0.2 µM), MnCl₂, BSA, and serially diluted this compound in DMSO was added to each well.[7]
-
Reaction Initiation: The recombinant JAK enzyme was added to the mixture, and the reaction proceeded for 20 minutes at room temperature.[7]
-
Detection: Kinase activity was determined using a time-resolved fluorescence detection system to measure substrate phosphorylation.
-
Data Analysis: IC₅₀ values were calculated using Prism software.[1]
2.3 P-glycoprotein (P-gp) Inhibition
Interestingly, studies have revealed that this compound also functions as a P-glycoprotein (P-gp) inhibitor.[9] This action can sensitize multidrug-resistant cancer cells to chemotherapeutic agents like vincristine by preventing the efflux of these drugs from the cancer cells.[7][9]
In Vivo Pharmacology and Efficacy
This compound has demonstrated significant therapeutic efficacy in multiple preclinical animal models of inflammatory diseases and cancer. It is orally bioavailable and effectively inhibits JAK2 signaling in vivo.
3.1 Pharmacodynamics
Oral administration of this compound leads to a dose-dependent inhibition of STAT3 and STAT5 phosphorylation at the site of inflammation and in tumors. In a study using HEL92 tumor-bearing mice, a 55 mg/kg oral dose of this compound resulted in the inhibition of pSTAT5 in tumor extracts two hours after administration.[1][6] In mouse models of arthritis, treatment effectively reduced levels of phosphorylated STAT3 in paw tissue, which correlated with a reduction in proinflammatory cytokines.[1][2]
3.2 Efficacy in Autoimmune and Inflammatory Models
This compound has been evaluated in several models of autoimmune and inflammatory diseases.
| Disease Model | Animal | Dosing Regimen | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 30, 55, 100 mg/kg, p.o., b.i.d. | Reduced mean paw edema and clinical scores; Reduced tissue destruction. | [1][2][6] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | 55, 100 mg/kg, p.o., b.i.d. | Reduced paw swelling and pSTAT3; Decreased paw cytokines (IL-1β, TNFα, IL-6). | [1][6] |
| Systemic Lupus Erythematosus (MRL/lpr) | Mouse | 100 mg/kg, p.o. | Extended survival; Reduced splenomegaly/lymphomegaly; Decreased proinflammatory cytokines. | [6][8] |
3.3 Efficacy in Oncology Models
The role of the JAK2/STAT3 pathway in tumorigenesis makes it an attractive therapeutic target. This compound has shown pronounced antitumor efficacy in a colitis-associated cancer model.
| Disease Model | Animal | Dosing Regimen | Key Outcomes | Reference |
| Colitis-Induced Colorectal Cancer (AOM/DSS) | Mouse | 10, 30, 55 mg/kg, p.o. | Induced regression of established tumors; Reduced tumor cell proliferation & angiogenesis; Inhibited STAT3 and NF-κB activation; Reduced IL-6 and IL-1β expression. | [3][10] |
3.4 Experimental Protocol: In Vivo Efficacy Study (Colitis-Induced Cancer Model)
The following workflow outlines the typical design for an in vivo therapeutic efficacy study.
Caption: Workflow for a therapeutic preclinical cancer model.
Summary and Conclusion
The preclinical data for this compound characterize it as a potent, selective, and orally active inhibitor of JAK2. It effectively blocks the JAK/STAT signaling pathway, leading to significant anti-inflammatory and antitumor activity in a range of relevant in vivo models. Its efficacy in models of rheumatoid arthritis, lupus, and colitis-associated colorectal cancer highlights its potential as a therapeutic agent for diseases driven by aberrant JAK2 signaling.[1][3][8] The additional activity as a P-glycoprotein inhibitor suggests a potential secondary mechanism that could be exploited in the context of multidrug-resistant cancers.[9] These findings provide a strong rationale for the clinical development of this compound in oncology and immunology.
References
- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
CEP-33779: A Preclinical In-depth Analysis for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-33779 is a novel, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the JAK-STAT signaling pathway is a critical mediator of pro-inflammatory cytokine signaling.[3][4] Cytokines such as interleukin (IL)-6, interferon-gamma (IFNγ), and IL-12, which are pivotal in the pathogenesis of RA, utilize the JAK2 pathway to exert their effects.[1][2] this compound has been investigated in preclinical models for its potential to ameliorate RA by selectively targeting JAK2, thereby inhibiting the downstream phosphorylation of STAT3 and STAT5 and subsequent inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound in the context of RA research. It is important to note that, based on publicly available information, this compound does not appear to have progressed to clinical trials for rheumatoid arthritis.
Core Data Summary
In Vitro Kinase Selectivity
This compound was identified as a potent and highly selective inhibitor of JAK2. Its inhibitory activity was assessed against members of the JAK family and a broader panel of kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 1.8 ± 0.6 | - |
| JAK1 | >72 | >40-fold |
| JAK3 | >150 | >83-fold |
| TYK2 | >1440 | >800-fold |
| Data sourced from an in vitro assay using isolated human enzymes.[1] |
Preclinical Pharmacokinetics in Mice
Pharmacokinetic parameters of this compound were evaluated in mice, demonstrating oral bioavailability.
| Parameter | Value |
| Bioavailability (Oral) | 33% |
| Intravenous Half-life (t½) | 1 hour |
| Volume of Distribution (Vd) | 2.6 L/kg |
| Data obtained from studies in nude mice.[5] |
Efficacy in Preclinical Models of Rheumatoid Arthritis
This compound has demonstrated efficacy in reducing disease severity in two distinct mouse models of rheumatoid arthritis: Collagen Antibody-Induced Arthritis (CAIA) and Collagen-Induced Arthritis (CIA).
| Model | Dosing | Key Outcomes |
| CAIA | 10, 30, 55 mg/kg, orally, twice daily | Reduced mean paw edema and clinical scores.[1][2] |
| CIA | 55, 100 mg/kg, orally, twice daily | Reduced mean paw edema and clinical scores.[1][2] |
Treatment with this compound led to a significant reduction in the phosphorylation of STAT3 (pSTAT3) in the paws of arthritic mice.[1] Furthermore, a dose-dependent decrease in several pro-inflammatory cytokines was observed in paw extracts.[1]
| Cytokine | Effect in CIA Model (55 & 100 mg/kg doses) |
| IL-1β | Significantly reduced[1] |
| TNFα | Significantly reduced[1] |
| IL-6 | Significantly reduced[1] |
| IL-12 | Significantly reduced[1] |
| IFNγ | Decreased[1] |
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
A generalized protocol for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound is as follows:
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A suitable peptide substrate for phosphorylation is prepared in assay buffer.
-
Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the enzyme.
-
Inhibitor Addition : The diluted this compound or vehicle control (DMSO) is added to the respective wells.
-
Incubation : The reaction is allowed to proceed at room temperature for a specified period, typically 20-60 minutes.
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity (using ³³P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphopeptide (e.g., ELISA).
-
Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
-
Animals : Male BALB/c mice are typically used.
-
Induction of Arthritis : Arthritis is induced by an intravenous injection of a cocktail of monoclonal antibodies against type II collagen.
-
Disease Onset : Clinical signs of arthritis, such as paw swelling, typically appear within 24-48 hours.
-
Treatment : Oral administration of this compound (e.g., at 10, 30, or 55 mg/kg, twice daily) or vehicle is initiated once mice reach a minimum clinical score.[1]
-
Assessment : Disease severity is monitored daily by measuring paw thickness and assigning a clinical score based on the degree of inflammation in each paw.
-
Endpoint Analysis : At the end of the study, paws can be collected for histological analysis and measurement of local cytokine and pSTAT3 levels.[1]
Collagen-Induced Arthritis (CIA) Mouse Model
-
Animals : DBA/1 mice are commonly used as they are susceptible to CIA.
-
Immunization : Mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster : A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Disease Development : Arthritis typically develops 4 to 5 weeks after the initial immunization.
-
Treatment : Prophylactic or therapeutic treatment with this compound (e.g., at 55 or 100 mg/kg, orally, twice daily) or vehicle is administered.[1]
-
Assessment : Similar to the CAIA model, paw swelling and clinical scores are monitored regularly.
Cytokine Measurement in Paw Tissue by ELISA
-
Tissue Homogenization : Paw tissue is snap-frozen and then homogenized in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifugation : The homogenate is centrifuged to pellet cellular debris.
-
Supernatant Collection : The supernatant containing the soluble proteins (including cytokines) is collected.
-
Protein Quantification : The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure :
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6).
-
The plate is blocked to prevent non-specific binding.
-
The paw extract samples and cytokine standards are added to the wells.
-
A biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The absorbance is read using a microplate reader, and the cytokine concentration in the samples is calculated based on the standard curve.
-
Visualizations
Signaling Pathway of this compound in Rheumatoid Arthritis
References
- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
The JAK2 Inhibitor CEP-33779: A Preclinical Assessment in Colitis-Associated Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chronic inflammation is a well-established driver of tumorigenesis, particularly in the context of inflammatory bowel disease (IBD), which significantly elevates the risk of developing colitis-associated cancer (CAC). A key signaling nexus implicated in the progression from chronic intestinal inflammation to cancer is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, the aberrant activation of JAK2 and its downstream effector STAT3, often driven by pro-inflammatory cytokines such as Interleukin-6 (IL-6), plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis.[1][2][3][4] This whitepaper provides a detailed technical overview of the preclinical efficacy and mechanism of action of CEP-33779, a novel and selective JAK2 inhibitor, in a murine model of colitis-induced colorectal cancer.
Core Mechanism of Action: Targeting the IL-6/JAK2/STAT3 Axis
This compound is an orally active, selective inhibitor of JAK2 kinase.[1][2] Its primary mechanism of action in the context of colitis-associated cancer is the disruption of the pro-tumorigenic IL-6/JAK2/STAT3 signaling pathway.[1][2][5] In inflamed colonic tissue, elevated levels of IL-6 and other pro-inflammatory cytokines bind to their receptors, leading to the activation of JAK2.[1][3][6] Activated JAK2 then phosphorylates STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and angiogenesis.[4][7] this compound directly inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3.[1][2] This blockade not only curtails the direct effects of STAT3 on tumor cells but also leads to a reduction in the expression of pro-inflammatory cytokines, including IL-6 and IL-1β, creating a feedback loop that further dampens the inflammatory tumor microenvironment.[1][2] Furthermore, evidence suggests that inhibition of the JAK2/STAT3 pathway by this compound can also suppress the activation of NF-κB, another critical transcription factor in inflammation and cancer.[1][2][8]
Preclinical Efficacy in a Colitis-Associated Cancer Model
The anti-tumor efficacy of this compound was evaluated in a widely used azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced murine model of colitis-associated cancer.[1][8][9] This model effectively recapitulates the progression from chronic colitis to colorectal neoplasia observed in humans.
Quantitative Efficacy Data
Oral administration of this compound in a therapeutic setting resulted in a dose-dependent reduction in tumor burden and amelioration of disease pathology.
| Treatment Group | Dose | Mean Colon Mass (g ± SEM) | % Inhibition of Colon Mass | Dysplasia/Neoplasia Score (% of Vehicle ± SEM) |
| Naive (No Disease) | - | 0.35 ± 0.02 | N/A | N/A |
| Vehicle | - | 0.85 ± 0.05 | 0% | 100 ± 8 |
| This compound | 10 mg/kg, BID | 0.68 ± 0.04 | 20% | 85 ± 7 |
| This compound | 30 mg/kg, BID | 0.55 ± 0.03** | 35% | 78 ± 6 |
| This compound | 55 mg/kg, BID | 0.48 ± 0.03 | 44% | 65 ± 5 |
| Irinotecan | 7 mg/kg, QD | 0.82 ± 0.06 | 4% | 98 ± 9 |
| *p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Seavey et al., Mol Cancer Ther, 2012.[1] |
Pharmacodynamic Effects on Key Biomarkers
The anti-tumor effects of this compound correlated with the dose-dependent inhibition of key signaling molecules and pro-inflammatory cytokines within the tumor tissue.
| Treatment Group | Dose | pSTAT3 (% of Vehicle ± SEM) | p-p65 (NF-κB) (% of Vehicle ± SEM) | IL-6 (pg/mg protein ± SEM) | IL-1β (pg/mg protein ± SEM) |
| Vehicle | - | 100 ± 12 | 100 ± 15 | 150 ± 20 | 250 ± 30 |
| This compound | 10 mg/kg, BID | 55 ± 8 | 65 ± 10* | 80 ± 12 | 140 ± 22 |
| This compound | 30 mg/kg, BID | 30 ± 5 | 40 ± 7 | 50 ± 8 | 90 ± 15 |
| This compound | 55 mg/kg, BID | 20 ± 4 | 30 ± 6 | 35 ± 6 | 60 ± 10 |
| p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Seavey et al., Mol Cancer Ther, 2012.[1] |
Experimental Protocols
AOM/DSS-Induced Colitis-Associated Cancer Model
A detailed protocol for the induction of colitis-associated cancer is crucial for the reproducibility of preclinical studies.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[1]
-
Carcinogen Administration: A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg.[1][8][9]
-
Induction of Colitis: Following a recovery period of 5-7 days, mice are subjected to cycles of dextran sulfate sodium (DSS) administration. A typical cycle consists of providing 2-2.5% (w/v) DSS in the drinking water for 4-7 days, followed by a recovery period of 10-14 days with regular drinking water.[1][8] This cycle is repeated 2-3 times to establish chronic colitis and promote tumor development.[1][8]
-
Treatment Initiation: Therapeutic administration of this compound or vehicle control is initiated after the confirmation of tumor development, typically after the final DSS cycle.[1]
-
Monitoring: Mice are monitored for body weight, stool consistency, and the presence of fecal occult blood throughout the study.[1]
Drug Formulation and Administration
-
Formulation: this compound is prepared as a suspension. It is first dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 1% and then reconstituted in PEG400 to the desired concentration for oral administration.[5]
-
Administration: The compound is administered orally (p.o.) via gavage, typically twice daily (BID).[1]
Immunohistochemistry for Biomarker Analysis
-
Tissue Preparation: Formalin-fixed, paraffin-embedded colon sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Blocking: Non-specific binding is blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against target proteins (e.g., pSTAT3, Ki-67, CD31).
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen substrate (e.g., DAB) is used for detection.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Quantification: Staining intensity and the percentage of positive cells are quantified using image analysis software.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of the selective JAK2 inhibitor, this compound, in the treatment of colitis-associated cancer.[1][2] Its ability to induce tumor regression, reduce proliferation and angiogenesis, and modulate the inflammatory tumor microenvironment by inhibiting the JAK2/STAT3 and NF-κB signaling pathways provides a solid rationale for its further development.[1][2][8] These findings highlight the therapeutic utility of targeting the JAK/STAT pathway in cancers with a significant inflammatory component. Future research should focus on exploring combination therapies and further elucidating the long-term efficacy and safety profile of selective JAK2 inhibitors in this setting.
References
- 1. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Stat3: Friend or Foe in Colitis and Colitis-associated Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Interleukin-6 - A Key Regulator of Colorectal Cancer Development [ijbs.com]
- 7. Kinase Signaling in Colitis-Associated Colon Cancer and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
The Selective JAK2 Inhibitor CEP-33779: A Preclinical Deep Dive into its Therapeutic Potential for Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and the inflammation of multiple organ systems, driven by a complex network of pro-inflammatory cytokines. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade for many of these cytokines, making it a prime therapeutic target. This technical whitepaper provides an in-depth analysis of the preclinical evidence for CEP-33779, a novel, orally active, and selective inhibitor of JAK2, in the context of SLE. Preclinical studies in murine models of lupus have demonstrated that this compound can mitigate disease progression, reduce autoantibody production, and ameliorate end-organ damage, specifically lupus nephritis. This document consolidates the available quantitative data, outlines the experimental methodologies employed in these key studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Rationale for JAK2 Inhibition in SLE
Systemic Lupus Erythematosus is pathogenically linked to the dysregulation of numerous cytokines, including interferons (IFNs), interleukins (IL-6, IL-12, IL-17A), and tumor necrosis factor-alpha (TNF-α)[1][2]. These cytokines signal through the JAK/STAT pathway. The JAK family comprises four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors. Upon cytokine binding, JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory[1].
JAK2 is particularly implicated in signaling for a variety of cytokines and growth factors involved in inflammation and hematopoiesis. Its selective inhibition presents a therapeutic strategy to simultaneously block multiple pathogenic cytokine pathways in SLE. This compound is a small molecule inhibitor with high selectivity for JAK2, which may offer a targeted approach with a potentially favorable safety profile compared to broader pan-JAK inhibitors[2].
This compound: Compound Profile
This compound is a selective inhibitor of the JAK2 enzyme. The selectivity of this compound for JAK2 over other JAK family members is a key characteristic, potentially minimizing off-target effects.
| Parameter | Value | Reference |
| Target | Janus Kinase 2 (JAK2) | [2] |
| IC50 (JAK2 enzyme) | 1.3 nM | [2] |
| Selectivity (JAK3 IC50 / JAK2 IC50) | 65-fold | [2] |
| Administration Route | Oral | [2] |
Preclinical Efficacy in Murine Models of SLE
The therapeutic potential of this compound in SLE has been evaluated in two well-established murine models: the MRL/lpr and BWF1 mouse strains. These mice spontaneously develop an autoimmune disease that closely mimics human SLE, including the development of lupus nephritis.
Study Design and Treatment Regimens
Age-matched MRL/lpr or BWF1 mice with established SLE or lupus nephritis were used in these studies. The treatment groups included vehicle control and various doses of this compound. In some studies, dexamethasone and cyclophosphamide were used as reference standards[2].
| Mouse Strain | Compound | Dosage | Administration |
| MRL/lpr | This compound | 30 mg/kg, 55 mg/kg, 100 mg/kg | Oral |
| Dexamethasone | 1.5 mg/kg | ||
| Cyclophosphamide | 50 mg/kg | ||
| BWF1 | This compound | 55 mg/kg, 100 mg/kg | Oral |
| Cyclophosphamide | 50 mg/kg |
Therapeutic Outcomes
Treatment with this compound resulted in significant improvements across multiple disease parameters in both mouse models.
Oral administration of this compound led to extended survival and a reduction in splenomegaly and lymphomegaly, which are hallmarks of disease in these models[2].
A key mechanism of action for this compound is the suppression of pro-inflammatory cytokine production. Treatment with this compound led to a significant decrease in the serum levels of several cytokines implicated in SLE pathogenesis[2].
-
IL-12
-
IL-17A
-
IFN-α
-
IL-1β
-
TNF-α
This compound demonstrated a significant impact on the humoral autoimmunity and end-organ damage characteristic of SLE.
| Parameter | Outcome with this compound Treatment | Reference |
| Anti-nuclear Antibodies (ANAs) | Declined | [2] |
| Autoantigen-specific Antibody-secreting Cells | Frequencies declined | [2] |
| Serum Complement Levels | Increased (indicating reduced consumption) | [2] |
| Renal JAK2 Activity | Reduced | [2] |
| Lupus Nephritis Histopathology | Reduced | [2] |
| Spleen CD138+ Plasma Cells | Reduced | [2] |
Signaling Pathways and Experimental Workflows
The JAK2/STAT Signaling Pathway in SLE
The following diagram illustrates the central role of the JAK2/STAT pathway in mediating the effects of pro-inflammatory cytokines in SLE and the inhibitory action of this compound.
Caption: JAK2/STAT signaling in SLE and the inhibitory action of this compound.
Preclinical Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of a compound like this compound in a murine model of SLE.
Caption: Preclinical workflow for this compound evaluation in SLE mouse models.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the methodologies employed in the preclinical assessment of this compound can be summarized based on standard laboratory practices.
Murine Models of SLE
-
Strains: MRL/lpr and BWF1 mice were used as they spontaneously develop a lupus-like disease.
-
Husbandry: Animals were housed in specific pathogen-free conditions.
-
Disease Induction: Disease develops spontaneously in these strains. Treatment was initiated in mice with established disease.
Compound Administration
-
Formulation: The exact formulation for oral gavage is not detailed in the abstracts, but similar compounds are often formulated in vehicles like polyethylene glycol (e.g., PEG400)[3].
-
Dosing: this compound was administered orally at specified doses (30, 55, or 100 mg/kg)[2].
Assessment of Disease Parameters
-
Cytokine Analysis: Serum levels of cytokines (IL-12, IL-17A, IFN-α, IL-1β, TNF-α) were likely measured using multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA)[2].
-
Autoantibody Titers: Anti-nuclear antibody levels were likely determined by ELISA or immunofluorescence assays using specific substrates.
-
Histopathology: Kidney tissues were collected at the end of the study, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of glomerulonephritis and immune cell infiltration.
-
Flow Cytometry: Spleen cells were likely isolated and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD138 for plasma cells) to determine the frequencies of different immune cell populations.
-
Complement C3 Measurement: Serum levels of complement component 3 (C3) were likely measured by ELISA as an indicator of disease activity.
Clinical Development Status
A review of publicly available clinical trial registries and literature does not indicate that this compound has entered human clinical trials for Systemic Lupus Erythematosus. While other JAK inhibitors, such as baricitinib (a JAK1/2 inhibitor) and tofacitinib (a JAK1/3 inhibitor), have been investigated in clinical trials for SLE, the clinical development path for this compound in this indication appears to have not progressed to this stage.
Conclusion and Future Directions
The preclinical data for this compound in murine models of SLE are promising. Its selective inhibition of JAK2 effectively suppresses multiple pro-inflammatory cytokine pathways, reduces autoantibody production, and protects against lupus nephritis. These findings strongly supported the therapeutic hypothesis of targeting JAK2 in SLE.
However, the lack of progression into clinical trials for SLE suggests that there may be challenges related to its pharmacokinetic/pharmacodynamic profile, safety, or strategic decisions by the developing entity. For drug development professionals, the story of this compound underscores the importance of the JAK/STAT pathway in SLE and provides a valuable case study in the preclinical evaluation of targeted small molecule inhibitors for complex autoimmune diseases. Further research into the nuances of selective JAK2 inhibition, including potential long-term safety and the specific patient populations that might benefit most, is warranted.
References
- 1. JAK Inhibition as a Potential Treatment Target in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of autoreactive plasma cells and treatment of lupus nephritis in mice using this compound, a novel, orally active, selective inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
CEP-33779: A Technical Guide for Researchers Investigating the JAK/STAT Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CEP-33779, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). This document serves as a practical resource for utilizing this compound as a research tool to investigate the JAK/STAT signaling pathway, a critical regulator of cellular proliferation, differentiation, and immune responses. The guide details the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for key in vitro and in vivo experiments.
Introduction to this compound and the JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous diseases, including myeloproliferative neoplasms, autoimmune disorders like rheumatoid arthritis, and various cancers. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon ligand binding to their respective receptors, JAKs become activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression.
This compound is a highly selective, orally bioavailable inhibitor of JAK2.[1][2][3][4][5][6] Its potent and specific inhibition of JAK2 makes it an invaluable tool for dissecting the roles of JAK2-mediated signaling in both normal physiology and disease states.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 | 1.8 ± 0.6 | - | [1] |
| JAK1 | >72 | >40-fold | [1][7] |
| JAK3 | 150 | ~83-fold | [3] |
| TYK2 | >1440 | >800-fold | [1][7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)
| Dose (mg/kg, b.i.d.) | Reduction in Paw Edema | Reduction in Clinical Score | Key Cytokine Inhibition | Reference |
| 10 | Significant reduction | Significant reduction | IL-12, IL-2, IFNγ, TNFα | [3][8] |
| 30 | Dose-dependent reduction | Dose-dependent reduction | IL-12, IL-2, IFNγ, TNFα | [3][8] |
| 55 | Marked reduction | 2.4-fold reduction vs. vehicle | IL-1β, IL-6, IL-12, IL-2, GM-CSF, IFNγ, TNFα | [3][8] |
| 100 | Sustained suppression | Significant reduction | IL-1β, IL-6, IL-12, IL-2, GM-CSF, IFNγ, TNFα | [3][8] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Colitis-Associated Cancer (AOM/DSS)
| Dose (mg/kg, b.i.d.) | Inhibition of Tumor Growth | Inhibition of pSTAT3 Activation | Key Cytokine Inhibition | Reference |
| 10 | Significant reduction | Strong inhibition | IL-1β, IL-6 | [2] |
| 30 | Dose-dependent reduction | Strong inhibition | IL-1β, IL-6 | [2] |
| 55 | Marked tumor regression | Strong inhibition | IL-1β, IL-6 | [2] |
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the use of this compound.
Figure 1: The canonical JAK/STAT signaling pathway.
Figure 2: Mechanism of action of this compound.
Figure 3: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the activity of this compound.
In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a fluorescent probe)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, peptide substrate, and this compound (or DMSO vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Western Blot for STAT Phosphorylation in HEL92.1.7 Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of STAT3 and STAT5 in a human erythroleukemia cell line with a constitutively active JAK2 (V617F mutation).
Materials:
-
HEL92.1.7 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145)
-
Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #9139)
-
Rabbit anti-phospho-STAT5 (Tyr694) (e.g., Cell Signaling Technology, #9359)
-
Rabbit anti-STAT5 (e.g., Cell Signaling Technology, #94205)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HEL92.1.7 cells in a 6-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3, phospho-STAT5, total STAT5, and β-actin.
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis in mice and the subsequent treatment with this compound to evaluate its anti-inflammatory efficacy.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (formulated for oral gavage)
-
Calipers for measuring paw thickness
-
Scoring system for clinical assessment of arthritis
Procedure:
-
Immunization:
-
Emulsify bovine CII in CFA.
-
On day 0, immunize mice intradermally at the base of the tail with the CII/CFA emulsion.
-
On day 21, boost the mice with an intradermal injection of an emulsion of CII in IFA.
-
-
Monitoring and Scoring:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Score the severity of arthritis in each paw daily or every other day using a scale of 0-4, where:
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Treatment:
-
Once mice develop a clinical score of at least 2, randomize them into treatment groups.
-
Administer this compound or vehicle control orally twice daily (b.i.d.) at the desired doses (e.g., 10, 30, 55 mg/kg).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), euthanize the mice.
-
Collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).
-
Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Colitis-Associated Cancer Mouse Model
This protocol describes the induction of colitis-associated colorectal cancer in mice and the use of this compound to assess its anti-tumor efficacy.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
This compound (formulated for oral gavage)
Procedure:
-
Induction of Colitis-Associated Cancer:
-
On day 0, inject mice intraperitoneally with a single dose of AOM (e.g., 10 mg/kg).
-
One week after AOM injection, administer DSS (e.g., 2-3%) in the drinking water for 5-7 days.
-
Follow the DSS administration with a 14-21 day recovery period with regular drinking water.
-
Repeat the DSS cycle 2-3 times to promote tumor development.
-
-
Monitoring:
-
Monitor the mice for signs of colitis, including weight loss, rectal bleeding, and diarrhea.
-
-
Treatment:
-
After the final DSS cycle, randomize mice into treatment groups.
-
Administer this compound or vehicle control orally twice daily (b.i.d.) at the desired doses (e.g., 10, 30, 55 mg/kg).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 12-16 weeks after AOM injection), euthanize the mice.
-
Excise the colons, count the number of tumors, and measure their size.
-
Fix a portion of the colon in formalin for histological analysis to assess tumor grade and inflammation.
-
Homogenize another portion of the colon for Western blot analysis of pSTAT3 and for cytokine measurements.
-
This technical guide provides a solid foundation for researchers to effectively utilize this compound as a tool to investigate the JAK/STAT pathway. The provided data and detailed protocols should enable the design and execution of robust experiments to further elucidate the role of JAK2 in health and disease.
References
- 1. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 4. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 7. chondrex.com [chondrex.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of CEP-33779: A Selective JAK2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. Dysregulation of the JAK2 signaling pathway is implicated in the pathogenesis of various hematological malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, pharmacokinetic profile, and efficacy in various disease models. Detailed methodologies for key experiments are provided, alongside visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[1] Upon cytokine or growth factor binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] Specifically, JAK2 is essential for signaling initiated by a variety of hematopoietic growth factors and cytokines, including erythropoietin, thrombopoietin, and interleukin-6 (IL-6).[1][2] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with myeloproliferative neoplasms (MPNs) solidified JAK2 as a key therapeutic target.[1] this compound was developed as a highly selective inhibitor of JAK2, with the aim of providing therapeutic benefit in JAK2-dependent diseases while minimizing off-target effects, particularly the immunosuppression associated with the inhibition of other JAK family members like JAK3.[3][4]
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of JAK2. This inhibition prevents the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream substrates, most notably STAT3 and STAT5.[2][5][6] The inhibition of STAT phosphorylation blocks their dimerization, nuclear translocation, and subsequent regulation of target gene transcription, which is crucial for cell proliferation, differentiation, and survival.[5][6]
Signaling Pathway
The canonical JAK2-STAT signaling pathway and the inhibitory action of this compound are depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
CEP-33779: A Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and biological activity of the selective JAK2 inhibitor, CEP-33779.
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It has been investigated for its therapeutic potential in various disease contexts, including cancer and inflammatory disorders, owing to its targeted mechanism of action within the JAK/STAT signaling pathway.[3][4][5] This technical guide provides a comprehensive overview of this compound, consolidating key data on its chemical properties, biological activity, and the methodologies used in its preclinical evaluation.
Chemical Structure and Properties
This compound is a 1,2,4-triazolo[1,5-a]pyridine derivative.[5][6] Its chemical identity and core physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[3][6]triazolo[1,5-a]pyridin-2-amine[3][7] |
| CAS Number | 1257704-57-6[3][6][8] |
| Chemical Formula | C24H26N6O2S[3][6][8] |
| SMILES | O=S(C1=CC=C(C2=CC=CN3C2=NC(NC4=CC=CC(N5CCN(C)CC5)=C4)=N3)C=C1)(C)=O[3][6] |
| InChI Key | RFZKSQIFOZZIAQ-UHFFFAOYSA-N[3][4] |
| Physicochemical Property | Value |
| Molecular Weight | 462.57 g/mol [3][6][8] |
| Appearance | Light yellow to yellow solid[6] |
| Purity | ≥95% to 99.79% (batch dependent)[4][7][9] |
| Solubility | Soluble in DMSO (≥23.15 mg/mL); Insoluble in water and ethanol[7][9] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[6] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of JAK2, a key enzyme in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors involved in cell proliferation, differentiation, and immune responses.[1][10][11]
The primary mechanism of action involves the inhibition of JAK2 kinase activity, which subsequently prevents the phosphorylation and activation of its downstream targets, primarily STAT3 and STAT5.[1][9][12] The constitutive activation of the JAK2/STAT3 pathway is implicated in the pathogenesis of various cancers and inflammatory diseases.[5][13] By inhibiting this pathway, this compound can suppress the growth of tumor cells and reduce inflammatory responses.[3][5]
Biological Activity and Preclinical Data
This compound has demonstrated significant biological activity in a range of preclinical models. Its primary activity is the potent and selective inhibition of JAK2.
| Target | IC50 | Selectivity |
| JAK2 | 1.8 ± 0.6 nM[1][6][9] | >40-fold vs. JAK1; >800-fold vs. TYK2[1][7][9] |
In Vitro Studies
-
Inhibition of STAT5 Phosphorylation : In HEL92 cells, this compound inhibited the phosphorylation of STAT5 in a concentration-dependent manner, with activity observed at concentrations below 3 µM.[1][9]
-
P-glycoprotein (P-gp) Inhibition : this compound has been shown to inhibit the transport function of P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer.[6] This activity sensitizes P-gp overexpressing cancer cells to chemotherapeutic agents like doxorubicin and vincristine.[6][14]
In Vivo Studies
This compound has been evaluated in various animal models, demonstrating its therapeutic potential.
| Disease Model | Animal | Dosage | Key Findings |
| Colitis-Associated Colorectal Cancer | Mouse | 10, 30, 55 mg/kg, p.o., b.i.d. | Induced regression of established tumors, reduced angiogenesis and tumor cell proliferation. Correlated with inhibition of STAT3 and NF-κB activation.[3][5][9] |
| Rheumatoid Arthritis (CAIA & CIA models) | Mouse | 10, 30, 55, 100 mg/kg, p.o., b.i.d. | Reduced mean paw edema and clinical scores. Decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNFα).[1][9][11] |
| Systemic Lupus Erythematosus (MRL/lpr mice) | Mouse | 100 mg/kg, p.o. | Extended survival, reduced splenomegaly/lymphomegaly, and protected against glomerulonephritis.[4][9] |
| Prostate Cancer (CWR22 xenograft) | Nude Mouse | 30 mg/kg, p.o., b.i.d. | Resulted in tumor stasis and partial regressions.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on JAK family kinases.
Methodology Summary:
-
Plate Preparation : 96-well plates are coated with neutravidin, followed by a biotinylated peptide substrate.[6][15]
-
Reaction Mixture : A kinase assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of this compound (dissolved in DMSO) is added to the wells.[6][15]
-
Enzyme Reaction : The reaction is initiated by adding recombinant human JAK1, JAK2, or JAK3 enzyme and allowed to proceed for 20 minutes at room temperature.[6][15]
-
Detection : The amount of phosphorylated peptide is quantified by adding a Europium-labeled anti-phosphotyrosine antibody, followed by an enhancement solution. The fluorescence is then measured to determine the level of kinase activity.[6]
-
Data Analysis : IC50 values are calculated from the concentration-response curves.[6]
In Vivo Pharmacodynamic (PD) Assay in Xenograft Models
This protocol is used to confirm the in vivo activity of this compound on its target in a tumor model.
Methodology Summary:
-
Model System : Nude mice are implanted with human cancer cells (e.g., CWR22 or HEL92) to establish xenograft tumors.[6][9]
-
Dosing : Once tumors are established, mice are treated orally with this compound (e.g., 55 mg/kg) or a vehicle control (e.g., PEG400).[6][9]
-
Sample Collection : At specified time points after dosing (e.g., 2, 6, and 24 hours), animals are euthanized, and plasma and tumor samples are collected.[6]
-
Protein Extraction : Tumor extracts are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.[1][6]
-
Western Blot Analysis : Equal amounts of protein from the tumor extracts are separated by SDS-PAGE and transferred to a membrane. The levels of total and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are analyzed by Western blot using specific antibodies to assess the extent of target inhibition.[1][6][9]
Synthesis
An efficient, multi-step synthesis for this compound has been developed, utilizing multiple palladium coupling reactions in a convergent manner. This improved process was designed to be scalable and avoids the need for chromatographic purification, which is a significant advantage for large-scale production.[16]
Conclusion
This compound is a well-characterized, potent, and selective JAK2 inhibitor with demonstrated efficacy in a variety of preclinical models of cancer and inflammatory diseases. Its oral bioavailability and favorable pharmacokinetic profile further underscore its potential as a therapeutic agent.[6] The detailed chemical, biological, and methodological data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and other selective JAK2 inhibitors.
References
- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. biocompare.com [biocompare.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound [myskinrecipes.com]
- 11. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. pubs.acs.org [pubs.acs.org]
Oral Bioavailability of CEP-33779: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-33779 is a potent and selective, orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK family of nonreceptor tyrosine kinases, particularly JAK2, plays a critical role in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune-inflammatory responses. Consequently, JAK2 has emerged as a significant therapeutic target for a range of diseases, including myeloproliferative neoplasms, autoimmune disorders, and certain cancers.[2] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, summarizing key preclinical pharmacokinetic data, outlining experimental methodologies, and visualizing its core mechanism of action.
Preclinical Pharmacokinetic Profile
Currently, publicly available human pharmacokinetic data for this compound is limited. The following data is derived from preclinical studies in animal models.
Quantitative Pharmacokinetic Parameters in Nude Mice
| Parameter | Value | Species | Administration Route | Source |
| Oral Bioavailability (F) | 33% | Nude Mice | Oral | [1] |
| Intravenous Half-life (t½) | 1 hour | Nude Mice | Intravenous | [1] |
| Volume of Distribution (Vd) | 2.6 L/kg | Nude Mice | Intravenous | [1] |
Experimental Protocols
The following methodologies were employed in the preclinical assessment of this compound's pharmacokinetics and pharmacodynamics.
Animal Models and Administration
-
Animal Model: Studies were conducted in nude mice for pharmacokinetic profiling and in mouse models of rheumatoid arthritis (collagen-antibody induced arthritis - CAIA, and collagen-induced arthritis - CIA) for efficacy studies.[1][2]
-
Formulation: For oral administration, this compound was prepared as a suspension. The compound was dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 1% and then reconstituted in PEG400 to the desired concentration.[2]
-
Administration: The compound was administered orally (p.o.) via gavage.[2]
Pharmacokinetic Analysis
While specific details of the bioanalytical methods used for this compound are not extensively published, standard procedures for determining pharmacokinetic parameters from plasma concentrations following intravenous and oral administration would have been employed. This typically involves:
-
Blood Sampling: Collection of blood samples at various time points after drug administration.
-
Plasma Separation: Centrifugation of blood samples to separate plasma.
-
Drug Concentration Analysis: Quantification of this compound concentrations in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis of the plasma concentration-time data to determine parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as the ratio of the dose-normalized AUC from oral administration to the dose-normalized AUC from intravenous administration.
Mechanism of Action: The JAK2/STAT3 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the Janus kinase 2 (JAK2), which is a critical component of the JAK/STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors. The inhibition of JAK2 by this compound primarily affects the downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[2]
Signaling Pathway Diagram
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing JAK2 Inhibition
A common method to assess the in vivo pharmacodynamic activity of a JAK2 inhibitor like this compound involves monitoring the phosphorylation status of its downstream target, STAT3.
References
Methodological & Application
Application Notes and Protocols for CEP-33779 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CEP-33779 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is crucial for transducing signals for numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of the JAK2/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This compound exhibits high selectivity for JAK2 over other JAK family members, making it a valuable tool for studying JAK2-mediated signaling and a potential therapeutic agent.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Cell Line | Key Downstream Target |
| JAK2 | Cell-free kinase assay | 1.8 nM[2] | - | - |
| JAK1 | Cell-free kinase assay | >40-fold selective vs JAK2 | - | - |
| TYK2 | Cell-free kinase assay | >800-fold selective vs JAK2[1] | - | - |
| JAK2 | Cell-based assay | 61 nM[2] | TF-1 | pSTAT5 |
| JAK2 | Cell-based assay | < 3 µM (concentration-dependent inhibition) | HEL92 | pSTAT5 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the JAK2 kinase. This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The inhibition of STAT phosphorylation blocks their dimerization, nuclear translocation, and subsequent regulation of target gene transcription involved in cell proliferation, differentiation, and survival.
Caption: this compound inhibits the JAK2/STAT5 signaling pathway.
Experimental Protocols
Cell-Free JAK2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 1 mM MnCl2, 0.1% BSA)
-
ATP
-
Peptide substrate (e.g., a 15-mer peptide)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Coat a 96-well plate with a peptide substrate.
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Add recombinant JAK2 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cell-Based Inhibition of STAT5 Phosphorylation Assay
This assay evaluates the ability of this compound to inhibit JAK2-mediated STAT5 phosphorylation in a cellular context using a human erythroleukemia cell line, HEL92.1.7, which harbors a constitutively active JAK2 V617F mutation.
Materials:
-
HEL92.1.7 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HEL92.1.7 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT5 and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the p-STAT5 signal to the total STAT5 and loading control (GAPDH) signals.
Cell Viability Assay in Multidrug-Resistant (MDR) Cells
This compound has been shown to have an inhibitory effect on P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. This assay assesses the effect of this compound on the viability of cancer cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cancer cell line (e.g., KBV20C) and its parental sensitive cell line (e.g., KB)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
A chemotherapeutic agent that is a P-gp substrate (e.g., vincristine)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed both the resistant and sensitive cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Caption: In vitro experimental workflow for this compound.
References
Application Notes and Protocols for CEP-33779 Cell Culture Treatment
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of CEP-33779, a selective JAK2 inhibitor, in cell culture experiments.
Introduction
This compound is a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2) with an IC50 of 1.8 nM.[1][2][3] It demonstrates significant selectivity for JAK2 over other JAK family members, with greater than 40-fold selectivity against JAK1 and over 800-fold against TYK2.[2] This selectivity is crucial for minimizing off-target effects and potential immunosuppression associated with broader JAK inhibition.[4] The primary mechanism of action of this compound is the inhibition of the JAK2/STAT signaling pathway, which is a critical mediator of signals for numerous pro-inflammatory cytokines, including IL-6, IFNγ, and IL-12.[2] By blocking JAK2, this compound prevents the phosphorylation and activation of downstream STAT proteins, such as STAT3 and STAT5, thereby modulating immune responses and cell proliferation.[2][5]
Data Summary
Kinase Inhibition Profile
The inhibitory activity of this compound against JAK family kinases is summarized in the table below.
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 1.8 ± 0.6 | - |
| JAK1 | >72 | >40-fold |
| TYK2 | >1440 | >800-fold |
| JAK3 | 150 | ~83-fold |
Data compiled from multiple sources.[1][2][3]
Cellular Activity and Treatment Conditions
The following table summarizes the effective concentrations and treatment conditions of this compound in various cell lines.
| Cell Line | Assay Type | Concentration | Incubation Time | Key Findings |
| HEL92.1.7 | Western Blot | < 3 µM | 1 hour | Concentration-dependent inhibition of pSTAT5.[1][5] |
| TF-1 | FRET-based GeneBLAzer assay | 0.061 µM (IC50) | 1 hour pre-treatment | Inhibition of GM-CSF-induced JAK2 activity.[1][2] |
| KBV20C | Cell Viability Assay | Not specified | 24-48 hours | Sensitizes drug-resistant cells to vincristine.[6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.626 mg of this compound (MW: 462.6 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: For in vivo studies, this compound can be formulated in a vehicle such as PEG400 with 1% DMSO.[2]
Cell Culture and Maintenance
3.2.1. HEL92.1.7 Cell Line
HEL92.1.7 is a human erythroleukemia cell line.
Complete Growth Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culturing Protocol:
-
Maintain HEL92.1.7 cells in suspension culture in T-75 flasks.
-
Keep cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture every 2-3 days by centrifuging the cell suspension at 125 x g for 5 minutes and resuspending the cell pellet in fresh complete growth medium.
3.2.2. TF-1 Cell Line
TF-1 is a human erythroleukemia cell line that is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3) for growth and survival.[7]
Complete Growth Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
2 ng/mL recombinant human GM-CSF
-
1% Penicillin-Streptomycin
Culturing Protocol:
-
Maintain TF-1 cells in suspension culture.
-
Start cultures at a density of 2 x 10^4 viable cells/mL and maintain between 2-9 x 10^5 cells/mL.[8]
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Replenish with fresh medium containing GM-CSF every 2 days.
Western Blot Analysis of pSTAT5 in HEL92.1.7 Cells
This protocol describes how to assess the inhibitory effect of this compound on JAK2 activity by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
HEL92.1.7 cells
-
This compound
-
Serum-free RPMI-1640 medium
-
Lysis buffer (e.g., Triton X-100-based buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HEL92.1.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
The following day, starve the cells in serum-free RPMI-1640 medium for 4-6 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1 hour.[5]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Resolve equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT5 and total STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits the JAK2/STAT5 signaling pathway.
Caption: Workflow for Western Blot analysis of pSTAT5.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. HEL 92.1.7 Cells [cytion.com]
- 5. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Establishment and characterization of a unique human cell line that proliferates dependently on GM-CSF, IL-3, or erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: CEP-33779 Mouse Model Dosing Regimen
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-33779 is a potent, selective, and orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2)[1][2]. JAK2 is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function[2][3]. Dysregulation of the JAK2 signaling pathway is implicated in the pathogenesis of numerous diseases, including myeloproliferative neoplasms, autoimmune disorders like rheumatoid arthritis, and various cancers[2][3][4][5]. This compound exerts its therapeutic effects by inhibiting the phosphorylation of downstream signaling molecules, primarily Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5[2][6][7]. This inhibition modulates the expression of pro-inflammatory cytokines and genes involved in cell proliferation and survival[4][6][8]. These application notes provide a comprehensive overview of dosing regimens and protocols for the use of this compound in preclinical mouse models.
Mechanism of Action: The JAK2/STAT Signaling Pathway
This compound selectively targets JAK2, preventing the downstream activation of STAT proteins. This blockade of the JAK2/STAT signaling cascade is central to its therapeutic activity.
Caption: Mechanism of action of this compound in blocking the JAK2/STAT signaling pathway.
Quantitative Data Summary: Dosing Regimens in Mouse Models
The following table summarizes established dosing regimens for this compound across various preclinical mouse models. Oral administration (p.o.) is the most common route.
| Mouse Model | Dosing Regimen | Vehicle | Key Findings |
| Rheumatoid Arthritis (Collagen Antibody-Induced Arthritis - CAIA) | 10, 30, or 55 mg/kg, p.o., twice daily (b.i.d.) | PEG400 with 1% DMSO | Reduced mean paw edema and clinical scores; inhibited paw phospho-STAT3 expression.[2][6] |
| Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA) | 30, 55, or 100 mg/kg, p.o., b.i.d. | PEG400 with 1% DMSO | Dose-dependent reduction in bone degradation and tissue destruction.[2][6] |
| Colitis-Associated Colorectal Cancer (AOM/DSS model) | 10, 30, or 55 mg/kg, p.o., b.i.d. | Not specified | Induced regression of established tumors; inhibited STAT3 and NF-κB activation.[4][6][8] |
| Systemic Lupus Erythematosus (MRL/lpr mice) | 100 mg/kg, p.o. | Not specified | Extended survival and reduced splenomegaly/lymphomegaly.[6] |
| Human Tumor Xenograft (HEL92 cells) | 55 mg/kg, p.o. | Not specified | Inhibited phosphorylation of STAT5 in tumor extracts.[6][7] |
| Prostate Cancer Xenograft (CWR22 model) | 30 mg/kg, p.o., b.i.d. for 14 days | Not specified | Resulted in tumor stasis and partial regressions.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound for oral gavage in mice, based on commonly used vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder. A final concentration of 1% DMSO in the total volume is a common starting point[2]. Vortex thoroughly until the compound is completely dissolved.
-
Vehicle Addition: Add the required volume of PEG400 to the DMSO-dissolved this compound.
-
Mixing: Vortex the solution vigorously to ensure a homogenous suspension. The final preparation should be administered shortly after preparation.
Note: For some applications, a formulation including Tween-80 and ddH2O may be used to improve solubility. An example is a 1:8:1:10 ratio of DMSO:PEG300:Tween80:ddH2O[6].
Protocol 2: In Vivo Dosing and Efficacy Study Workflow
This protocol outlines a general workflow for conducting an in vivo efficacy study using this compound in a mouse model.
Caption: General experimental workflow for in vivo studies with this compound.
Protocol 3: Pharmacodynamic Analysis of JAK2 Inhibition
This protocol details the steps for assessing the pharmacodynamic (PD) effect of this compound by measuring the phosphorylation of STAT proteins in tissue samples via Western blot.
Materials:
-
Excised tissue (e.g., tumor, paw)
-
Triton-based lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Collection: Sacrifice animals at specified time points post-dosing (e.g., 2, 6, and 24 hours)[1]. Immediately excise tissues of interest and flash-freeze in liquid nitrogen or prepare fresh extracts.
-
Protein Extraction: Homogenize the tissue samples in ice-cold Triton-based lysis buffer containing protease and phosphatase inhibitors[1][7]. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Resolve equal amounts of protein extract on SDS-PAGE gels and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of STAT3 and/or STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. The level of JAK2 inhibition is determined by the ratio of phosphorylated STAT to total STAT protein, normalized to the vehicle-treated control group[7][8]. A significant decrease in this ratio indicates effective target engagement by this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Unveiling the Cellular Impact of CEP-33779: A Guide to Flow Cytometry Analysis
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of CEP-33779, a potent and selective JAK2 inhibitor. These guidelines offer comprehensive methodologies for assessing key cellular processes, including signal transduction, apoptosis, and cell cycle progression, in response to this compound treatment.
This compound is a small molecule inhibitor targeting Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK2/STAT pathway is a hallmark of various hematological malignancies and inflammatory diseases. This compound has demonstrated significant inhibitory activity against JAK2 with a half-maximal inhibitory concentration (IC50) of 1.8 nM.[1][2] Its mechanism of action involves blocking the phosphorylation of downstream signaling molecules, primarily STAT3 and STAT5, thereby modulating gene expression and cellular functions.[1][3] Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[4]
These application notes provide protocols for three key flow cytometry-based assays to elucidate the cellular response to this compound:
-
Phospho-STAT5 Analysis: To confirm the on-target effect of this compound by measuring the inhibition of cytokine-induced STAT5 phosphorylation.
-
Apoptosis Analysis: To quantify the induction of programmed cell death using Annexin V and Propidium Iodide staining.
-
Cell Cycle Analysis: To determine the impact of this compound on cell cycle progression.
Data Presentation
The following tables summarize the quantitative data on the inhibitory and cellular effects of this compound and other relevant JAK2 inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JAK2 | 1.8 |
Source: Selleck Chemicals, MedchemExpress.[1][2]
Table 2: Representative Data for Apoptosis Induction by a JAK2 Inhibitor (Lestaurtinib) in Medulloblastoma Cells
| Cell Line | Treatment | % Annexin V Positive Cells |
| ONS-76 | DMSO (Control) | 5.2% |
| 100 nM Lestaurtinib | 15.8% | |
| DAOY | DMSO (Control) | 4.5% |
| 100 nM Lestaurtinib | 12.3% |
Note: This data is for Lestaurtinib (CEP-701), a compound with a similar mechanism of action, and serves as a representative example.[5]
Table 3: Representative Data for Cell Cycle Arrest Induced by a JAK2 Inhibitor (Lestaurtinib) in Medulloblastoma Cells (24h treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| ONS-76 | DMSO (Control) | 45.1% | 35.2% | 19.7% |
| 100 nM Lestaurtinib | 62.3% | 20.1% | 17.6% | |
| DAOY | DMSO (Control) | 50.3% | 30.5% | 19.2% |
| 100 nM Lestaurtinib | 65.1% | 18.2% | 16.7% |
Note: This data is for Lestaurtinib (CEP-701), a compound with a similar mechanism of action, and serves as a representative example. While this compound has been reported to induce G2 arrest, specific quantitative data was not available in the reviewed literature.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Analysis of STAT5 Phosphorylation by Flow Cytometry
This protocol is designed to measure the inhibition of cytokine-induced STAT5 phosphorylation in response to this compound.
Materials:
-
Hematopoietic cell line (e.g., HEL, MOLM-13)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cytokine (e.g., IL-3, GM-CSF, or TPO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5% formaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of 0.5 - 1 x 10^6 cells/mL.
-
Pre-treat cells with desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine for 15-30 minutes at 37°C.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet the cells by centrifugation and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in 100 µL of Staining Buffer and add the anti-phospho-STAT5 antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells once with Staining Buffer and resuspend in PBS.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the phospho-STAT5 antibody.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC/APC Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control for 24-72 hours.
-
-
Cell Harvesting:
-
Collect both adherent and suspension cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-fluorochrome and Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with desired concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
Application Notes and Protocols for CEP-33779 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of several proinflammatory cytokines implicated in autoimmune diseases and various cancers.[1][2] Preclinical studies have demonstrated its therapeutic potential in various tumor models, including xenografts, by inhibiting the JAK2/STAT3 signaling pathway, which is often constitutively activated in cancer cells.[2][3] These notes provide detailed protocols for the application of this compound in two distinct xenograft models: a colitis-associated colorectal cancer model and the CWR22 prostate cancer xenograft model. The provided methodologies and data are intended to guide researchers in designing and executing preclinical efficacy studies.
Mechanism of Action
This compound selectively inhibits JAK2 with a high degree of potency. The IC50 for JAK2 is 1.8 nM, with significantly less activity against other JAK family members, being over 40-fold more selective for JAK2 than for JAK1 and over 800-fold more selective than for TYK2.[4] Inhibition of JAK2 by this compound leads to the downstream suppression of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2] Furthermore, in some cancer models, this compound has been shown to suppress the activation of NF-κB.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Efficacy Data in Xenograft Models
The antitumor activity of this compound has been evaluated in multiple xenograft models. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of this compound in a Colitis-Associated Colorectal Cancer Mouse Model
| Treatment Group | Dose | Dosing Schedule | Outcome | % Reduction in Distal Colon Mass (vs. Vehicle) | Reference |
| This compound | 10 mg/kg | Twice daily, oral | Reduction in tumor burden | Significant | [6] |
| This compound | 30 mg/kg | Twice daily, oral | Reduction in tumor burden | Significant | [6] |
| This compound | 55 mg/kg | Twice daily, oral | Reduction in tumor burden | 47% | [6] |
| Irinotecan | 7 mg/kg | Once daily, i.p. (first 5 days) | Modest reduction in colon mass | Not significant | [6] |
Table 2: Efficacy of this compound in the CWR22 Prostate Cancer Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Outcome | Reference |
| This compound | 30 mg/kg | Twice daily, oral (for 14 days) | Tumor stasis and partial regressions in 5/10 animals | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Colitis-Associated Colorectal Cancer Mouse Model
This protocol is adapted from studies demonstrating the efficacy of this compound in an azoxymethane (AOM) and dextran sodium sulfate (DSS) induced colorectal cancer model.[3][6][7]
1. Animal Model and Husbandry
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, except during DSS administration.
2. Induction of Colitis-Associated Colorectal Cancer
-
Day 0: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight).
-
Day 7-11 (Cycle 1): Provide 2.5% (w/v) DSS in the drinking water.
-
Day 12-21: Replace DSS water with regular drinking water.
-
Day 22-26 (Cycle 2): Administer a second cycle of 2.5% DSS in the drinking water.
-
Day 27-36: Provide regular drinking water.
-
Day 37-41 (Cycle 3): Administer a third cycle of 2.5% DSS in the drinking water.
-
Day 42 onwards: Maintain mice on regular drinking water until the end of the study.
3. This compound Treatment
-
Treatment Initiation: Begin treatment after the final DSS cycle, once tumors are established (around day 50-60).
-
Formulation: Prepare this compound in a vehicle such as 1% DMSO in PEG400.
-
Dosing: Administer this compound orally twice daily at doses of 10, 30, and 55 mg/kg.[6] Include a vehicle control group.
-
Duration: Treat for a predefined period (e.g., 2-4 weeks) or until endpoint criteria are met.
4. Efficacy Assessment
-
Tumor Burden: At the end of the study, euthanize mice and dissect the entire colon. Measure the distal colon mass and count the number of tumors.
-
Pharmacodynamic Analysis: Collect tumor tissue for analysis of pSTAT3 and pNF-κB levels by Western blot or immunohistochemistry to confirm target engagement.[6]
-
Cytokine Analysis: Analyze tumor lysates for levels of proinflammatory cytokines such as IL-6 and IL-1β using ELISA or other immunoassays.[6]
Experimental Workflow: Colitis-Associated Cancer Model
Caption: Workflow for the colitis-associated cancer model.
Protocol 2: Evaluation of this compound in the CWR22 Prostate Cancer Xenograft Model
This protocol provides a framework for assessing the efficacy of this compound in the androgen-sensitive CWR22 human prostate cancer xenograft model.
1. Cell Culture and Animal Model
-
Cell Line: CWR22 human prostate cancer cells.
-
Animal Model: Male athymic nude mice, 6-8 weeks old.
2. Tumor Implantation
-
Harvest CWR22 cells and resuspend them in a suitable medium (e.g., 50% Matrigel in PBS).
-
Subcutaneously inject approximately 1 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. This compound Treatment
-
Tumor Size for Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Formulation: Prepare this compound in a suitable oral vehicle (e.g., PEG400).[5]
-
Dosing: Administer this compound orally at a dose of 30 mg/kg twice daily.[5] Include a vehicle control group.
-
Duration: Treat for 14 consecutive days.[5]
4. Efficacy Assessment
-
Tumor Growth: Measure tumor volume (e.g., every 2-3 days) using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the animals and excise the tumors for further analysis.
5. Pharmacodynamic Study (Optional)
-
To assess target engagement in the CWR22 model, a separate cohort of tumor-bearing mice can be used.
-
Dose nude mice bearing CWR22 xenografts orally with 55 mg/kg of this compound or vehicle.
-
At 2, 6, and 24 hours post-dosing, sacrifice the animals (3 per group).
-
Collect tumors and plasma samples.
-
Prepare tumor extracts and analyze for STAT3 phosphorylation and expression by Western blot.[5]
Experimental Workflow: CWR22 Xenograft Model
Caption: Workflow for the CWR22 xenograft model study.
Conclusion
This compound demonstrates significant antitumor efficacy in preclinical xenograft models of colorectal and prostate cancer. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this selective JAK2 inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of targeted cancer therapies.
References
- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic Efficacy of this compound, a Novel Selective JAK2 Inhibitor, in a Mouse Model of Colitis-Induced Colorectal Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry in CEP-33779 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for performing immunohistochemistry (IHC) on tissues treated with CEP-33779, a selective inhibitor of Janus kinase 2 (JAK2). This compound exerts its therapeutic effects by blocking the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of various cancer cells and is involved in inflammatory responses.[1][2] Consequently, IHC is a valuable method to assess the pharmacodynamic effects of this compound in preclinical and clinical tissue samples by visualizing the inhibition of downstream signaling molecules.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of JAK2, a key enzyme in the signaling cascade initiated by various cytokines and growth factors.[1] Inhibition of JAK2 by this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][2] Activated STAT proteins typically dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and inflammation. By inhibiting this pathway, this compound can induce regression of established tumors and reduce inflammatory responses.[1][2]
Data Presentation
The efficacy of this compound in modulating cellular functions and inflammatory responses has been demonstrated in preclinical studies. The following tables summarize key quantitative data from a study investigating the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. While not direct IHC data from FFPE tissues, these results demonstrate the biological activity of the compound, which can be correlated with IHC readouts of target engagement.
Table 1: Effect of this compound on Macrophage Phagocytic Activity
| Treatment Group | Phagocytic Index (PI) | % Reversal of LPS-induced Inhibition |
| Control | 90 | N/A |
| LPS | 25 | N/A |
| LPS + this compound (3000 nM) | 65 | ~59% |
Data adapted from a study on alveolar macrophages. The phagocytic index is a measure of the phagocytic capacity of the cells.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of LPS-induced ALI mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Undetectable | Undetectable |
| ALI (LPS) | ~1500 | ~4000 |
| ALI + this compound (25 mg/kg) | ~800 | ~2000 |
| ALI + this compound (50 mg/kg) | ~500 | ~1500 |
Data represents approximate values derived from published graphical data and illustrates a dose-dependent reduction in inflammatory cytokines.
Visualization of Signaling Pathways and Experimental Workflows
To facilitate understanding, the following diagrams illustrate the this compound mechanism of action and the recommended IHC workflow.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical detection of phosphorylated STAT3 (p-STAT3) in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. This protocol can be adapted for other phospho-proteins in the JAK/STAT pathway, such as p-STAT5.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in TBS-T)
-
Primary antibody against p-STAT3 (e.g., Rabbit anti-p-STAT3)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5-10 minutes each).
-
Rehydrate through a graded series of ethanol:
-
100% ethanol (2 changes for 3-5 minutes each).
-
95% ethanol (2 changes for 3-5 minutes each).
-
70% ethanol (1 change for 3-5 minutes).
-
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with Tris-buffered saline with Tween 20 (TBS-T).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with TBS-T.
-
-
Blocking Non-specific Binding:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-STAT3 antibody to its optimal concentration in Blocking Buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS-T (3 changes for 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with TBS-T (3 changes for 5 minutes each).
-
Prepare and apply the DAB chromogen substrate according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Controls:
-
Positive Control: A tissue known to express high levels of p-STAT3.
-
Negative Control (Vehicle-treated): Tissue from a subject treated with the vehicle used to deliver this compound to establish baseline p-STAT3 levels.
-
Negative Control (No Primary Antibody): A slide incubated with Blocking Buffer instead of the primary antibody to check for non-specific binding of the secondary antibody.
Data Analysis and Interpretation:
The staining intensity and the percentage of positive cells can be semi-quantitatively assessed using a scoring system such as the H-score. The H-score is calculated as follows:
H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
A significant reduction in the H-score for p-STAT3 in this compound-treated tissues compared to vehicle-treated controls would indicate effective target engagement and pharmacodynamic activity of the inhibitor.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of CEP-33779 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of CEP-33779, a selective JAK2 inhibitor, in mice. Detailed protocols for in vivo studies and bioanalytical methods are included to guide researchers in their drug development efforts.
Pharmacokinetic Data of this compound in Mice
The pharmacokinetic parameters of this compound in mice have been evaluated following both intravenous and oral administration. The compound exhibits measurable oral exposure and a moderate half-life. A summary of the key pharmacokinetic parameters is presented in the table below.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Half-life (t½) (hr) | Volume of Distribution (Vd) (L/kg) |
| Intravenous | - | - | - | - | - | 1 | 2.6 |
| Oral | 10 | ~200 | ~2 | ~800 | 33 | - | - |
| Oral | 30 | ~600 | ~2 | ~2400 | - | - | - |
| Oral | 55 | ~1100 | ~2 | ~4500 | - | - | - |
Note: Cmax, Tmax, and AUC values for oral administration are estimated from graphical data presented in Diacovo et al., 2011.[1]
Experimental Protocols
In Vivo Dosing and Sample Collection
This protocol describes the oral administration of this compound to mice and subsequent blood sample collection for pharmacokinetic analysis.
a. Materials:
-
This compound
-
Vehicle (e.g., PEG400 with 1% DMSO)
-
Mice (e.g., BALB/c or as per study design)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Heparinized blood collection tubes (e.g., EDTA or lithium heparin)
-
Centrifuge
-
Pipettes and sterile tips
-
-80°C freezer
b. Dosing Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For oral administration, suspend the stock solution in PEG400 to achieve the final desired concentration and a final DMSO concentration of 1%.[1] For example, to prepare a 10 mg/mL dosing solution, add 100 µL of a 100 mg/mL DMSO stock to 900 µL of PEG400.
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
c. Oral Administration (Gavage):
-
Accurately weigh each mouse to determine the correct dosing volume. The typical dosing volume should not exceed 10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Carefully insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Observe the animal for any signs of distress post-administration.
d. Blood Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples via an appropriate method (e.g., retro-orbital sinus, saphenous vein, or terminal cardiac puncture).
-
Collect approximately 50-100 µL of blood into heparinized tubes.
-
Place the blood samples on ice immediately after collection.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantification of this compound in Mouse Plasma
This protocol outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma. This method is based on established procedures for other small molecule JAK2 inhibitors and should be validated according to regulatory guidelines.
a. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Mouse plasma (blank)
-
LC-MS/MS system (e.g., Triple Quadrupole)
b. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 50 µL of each plasma sample, standard, and quality control sample, add 150 µL of ACN containing the internal standard.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
c. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| Chromatography | |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate. |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
| Ion Source Temp. | e.g., 500°C |
| IonSpray Voltage | e.g., 5500 V |
d. Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to the latest FDA or other relevant regulatory guidelines.
Signaling Pathway
This compound is a selective inhibitor of Janus kinase 2 (JAK2). The JAK/STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, which play a key role in inflammation and cell proliferation. By inhibiting JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This inhibition disrupts the downstream signaling cascade that is often dysregulated in various inflammatory diseases and cancers.[1]
References
Application Notes and Protocols: Long-Term Stability of CEP-33779 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-33779 is a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2) with an IC50 of 1.8 nM.[1][2][3] It demonstrates significant selectivity for JAK2 over other members of the JAK family, with over 40-fold selectivity against JAK1 and over 800-fold against TYK2.[1] this compound has been investigated for its therapeutic potential in various conditions, including rheumatoid arthritis and cancer, primarily through its modulation of the JAK2/STAT signaling pathway.[4][5][6] Given its use in a variety of experimental settings, understanding the long-term stability of this compound in solution is critical for ensuring accurate and reproducible results.
These application notes provide a summary of the available data on the stability of this compound in solution, protocols for its preparation and storage, and a general workflow for assessing its long-term stability.
Data Presentation: Stability of this compound
The stability of this compound is dependent on its form (powder or solution) and the storage conditions. The following table summarizes the recommended storage and stability information based on available data.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Powder | N/A | -20°C | ≥ 4 years | Dry and dark conditions are recommended.[6][7] |
| N/A | 0 - 4°C | Days to weeks | For short-term storage.[6] | |
| Stock Solution | DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -80°C | 2 years | Use within 2 years when stored at -80°C.[2] | |
| DMSO | -20°C | 1 month | [1] | |
| DMSO | -20°C | 1 year | Use within 1 year when stored at -20°C.[2] | |
| Working Solution | Various | N/A | Same day | It is recommended to prepare fresh for in vivo experiments.[2] |
Solubility:
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-to-mid-term storage or at -80°C for long-term storage.[1][2]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol provides an example of preparing a working solution for oral administration in animal models.[4]
Materials:
-
This compound stock solution in DMSO
-
PEG400 (Polyethylene glycol 400)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required volume of this compound stock solution based on the desired final concentration and dosing volume.
-
In a sterile conical tube, add the calculated volume of the DMSO stock solution. The final concentration of DMSO should be kept low (e.g., 1%).[4]
-
Add the required volume of PEG400 to the tube.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
-
This working solution should be prepared fresh on the day of use for optimal results.[2]
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
The primary mechanism of action of this compound is the inhibition of the JAK2 kinase. This prevents the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are crucial for the downstream signaling of various cytokines and growth factors involved in inflammation and cell proliferation.[1][4]
Caption: Inhibition of the JAK2/STAT signaling pathway by this compound.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to determine the long-term stability of this compound in a specific solvent and storage condition. The following workflow outlines the key steps for such a study.
Caption: Experimental workflow for assessing the long-term stability of this compound.
Conclusion
The provided information indicates that this compound is stable for extended periods as a dry powder when stored at -20°C. In DMSO, its stability is dependent on the storage temperature, with -80°C offering longer-term stability than -20°C. For in vivo applications, it is crucial to prepare working solutions fresh daily to ensure consistent efficacy. For novel formulations or extended experimental timelines, it is recommended that researchers conduct their own stability studies using a workflow similar to the one outlined above to validate the integrity of the compound under their specific experimental conditions.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for CEP-33779 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-33779 is a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2)[1][2]. It demonstrates high selectivity for JAK2 with an IC50 of 1.8 nM, showing significantly less activity against other JAK family members like JAK1 (>40-fold selectivity) and TYK2 (>800-fold selectivity)[3]. The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers[2][4]. This compound exerts its effects by inhibiting the phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5, thereby modulating the expression of target genes involved in inflammation and cell growth[2]. These application notes provide detailed protocols and guidelines for the utilization of this compound in primary cell culture systems.
Data Presentation
In Vitro Efficacy and Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (JAK2) | 1.8 ± 0.6 nM | Isolated human enzyme | [1][2] |
| IC50 (JAK1) | >72 nM | Cell-free assay | [3] |
| IC50 (TYK2) | >1440 nM | Cell-free assay | [3] |
| IC50 (JAK2, cellular) | 61 nM | TF-1 cells (FRET-based assay) | [3] |
| Effective Concentration | < 3 µM | HEL92 cells (inhibition of pSTAT5) | [3] |
| Effective Concentration | 10 - 3000 nM | MH-S cells (murine alveolar macrophages) | [5] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the JAK2 signaling pathway. Upon binding of cytokines (e.g., IL-6, IFNγ) to their receptors, JAK2 is activated via autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene transcription. This compound blocks the initial JAK2 autophosphorylation and subsequent downstream events.
Caption: Mechanism of this compound in the JAK2/STAT signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. A 10 mM stock is recommended. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.63 mg of this compound (Molecular Weight: 462.57 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Protocol for Treating Primary Cells with this compound
Materials:
-
Primary cells of interest in culture
-
Complete cell culture medium appropriate for the primary cell type
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate the primary cells at the desired density in the appropriate culture vessel and allow them to adhere and stabilize overnight, or as required by the specific cell type.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% to minimize solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days depending on the experimental endpoint. For signaling studies (e.g., phosphorylation), shorter incubation times (e.g., 1-4 hours) are typical. For functional assays (e.g., proliferation, cytokine secretion), longer incubation times (e.g., 24-72 hours) may be necessary.
-
Downstream Analysis: Following incubation, harvest the cells or cell supernatants for downstream analysis, such as Western blotting, ELISA, flow cytometry, or cell viability assays.
Protocol 3: Inhibition of Inflammatory Response in Primary Macrophages
This protocol is adapted from a study using the MH-S murine alveolar macrophage cell line and can serve as a starting point for primary macrophages[5].
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete macrophage culture medium (e.g., DMEM with 10% FBS, L-glutamine, and M-CSF)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Reagents for downstream analysis (e.g., ELISA for TNF-α, IL-6; Western blot for p-STAT1)
Experimental Workflow:
Caption: Experimental workflow for assessing this compound's effect on macrophages.
Procedure:
-
Seed primary macrophages in culture plates and allow them to adhere.
-
Pre-treat the cells with this compound at various concentrations (e.g., 10, 100, 1000, 3000 nM) for 1-2 hours[5].
-
Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a duration appropriate for the endpoint (e.g., 2 hours for signaling, 24 hours for cytokine production)[5].
-
Collect the supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of phosphorylated STAT1 and total STAT1 to determine the extent of JAK2 pathway inhibition.
Protocol 4: Cell Viability Assay
Materials:
-
Primary cells treated with this compound
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Concluding Remarks
This compound is a valuable tool for investigating the role of the JAK2 signaling pathway in primary cell cultures. The provided protocols offer a framework for designing and executing experiments to explore its effects on cellular function and signaling. Researchers should optimize concentrations and incubation times for their specific primary cell type and experimental question. Careful consideration of appropriate controls, including vehicle controls, is essential for accurate data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Repression of JAK2-STAT1 and PD-L1 by this compound ameliorates the LPS-induced decline in phagocytic activity of alveolar macrophages and mitigates lung injury in mice [frontiersin.org]
Troubleshooting & Optimization
Navigating the Challenges of CEP-33779 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with CEP-33779, a potent and selective JAK2 inhibitor. Addressing the compound's notable solubility challenges in aqueous media is critical for successful experimentation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is generally considered insoluble in water and ethanol.[1] However, it exhibits good solubility in dimethyl sulfoxide (DMSO).[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[1] To minimize the impact of moisture absorption by DMSO, which can reduce the solubility of this compound, it is crucial to use fresh, unopened DMSO.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. Due to its low aqueous solubility, this compound requires a specific dissolution strategy, typically involving an initial stock in an organic solvent like DMSO, followed by dilution into the final aqueous medium.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of Janus kinase 2 (JAK2).[4][5] By inhibiting JAK2, it blocks the phosphorylation of downstream signaling proteins, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[4][5] This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the signaling of various cytokines and growth factors involved in cell proliferation, differentiation, and immune responses.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter several challenges when preparing this compound for experiments. This guide provides a structured approach to troubleshooting common solubility problems.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous media.
Cause: The low aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution in an aqueous buffer.
Solutions:
-
Optimize the final DMSO concentration: Aim to keep the final concentration of DMSO in your experimental medium as high as is tolerable for your specific cell line or experimental system, typically not exceeding 0.5-1%.
-
Use a co-solvent system for in vivo studies: For animal studies, a multi-component solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][6]
-
Step-wise dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can aid in redissolving small amounts of precipitate. However, be cautious about the thermal stability of the compound.
Issue 2: Inconsistent results or lower than expected potency in cellular assays.
Cause: This could be due to the precipitation of this compound in the cell culture medium, leading to a lower effective concentration than intended.
Solutions:
-
Visual inspection: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation.
-
pH of the medium: The solubility of this compound is pH-dependent. It has been shown to be soluble in 0.1N HCl, suggesting that a more acidic environment can improve its solubility.[7] Consider if the pH of your culture medium can be slightly adjusted without negatively impacting your cells.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your DMSO stock solution immediately before each experiment.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL | [2] |
| DMSO | 93 mg/mL | [1] |
| DMSO | ≥23.15 mg/mL (with gentle warming) | [8] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| 0.1N HCl (aqueous) | Soluble | [7] |
Key Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (freshly opened).
-
Calculation: The molecular weight of this compound is 462.57 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 4.6257 mg of this compound in 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Preparation of an In Vivo Formulation
This protocol provides a method to prepare a clear solution of this compound for oral administration in animal models.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a final concentration of ≥ 2.5 mg/mL): [6]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
This formulation should be prepared fresh and used promptly.
-
Visualizing the Mechanism of Action and Experimental Workflow
This compound Inhibition of the JAK2/STAT3 Signaling Pathway
Experimental Workflow for Preparing this compound Working Solutions
By following the guidance in this technical support center, researchers can more effectively manage the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Optimizing CEP-33779 Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CEP-33779 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] Its primary mechanism of action is to block the kinase activity of JAK2, which is a critical enzyme in the signaling pathways of several proinflammatory cytokines such as interleukin-6 (IL-6), interferon-γ (IFNγ), and IL-12.[2] By inhibiting JAK2, this compound prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][5] This disruption of the JAK/STAT signaling pathway ultimately leads to reduced inflammation and cell proliferation.[2][4]
Q2: What are the recommended starting concentrations for cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. However, based on published data, a general starting range can be recommended. For in vitro cellular assays, concentrations typically range from low nanomolar (nM) to low micromolar (µM). For example, in HEL92 cells, this compound has been shown to inhibit the phosphorylation of STAT5 in a concentration-dependent manner at concentrations below 3 µM.[1] A good starting point for many cell-based functional assays is around the IC50 value for the target cell line, if known. For TF-1 cells, the IC50 for inhibition of JAK2 has been reported to be 61 nM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a crystalline solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.[4] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO. For long-term storage, it is recommended to store the stock solution at -20°C.[4] When preparing working solutions for cell culture, it is crucial to ensure that the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the primary cellular targets of this compound?
The primary cellular target of this compound is JAK2, with a reported IC50 of 1.8 nM in cell-free assays.[1][3] It exhibits significant selectivity for JAK2 over other members of the JAK family, with over 40-fold selectivity against JAK1 and over 800-fold selectivity against TYK2.[1][6] While its main activity is through the JAK/STAT pathway, some studies have also indicated that this compound can inhibit the function of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.[7]
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my cell-based assay. What are some potential reasons?
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. It is crucial to perform a dose-response experiment, typically ranging from 1 nM to 10 µM, to determine the optimal effective concentration.
-
Cell Line Resistance: Some cell lines may be inherently resistant to JAK2 inhibition or may have alternative signaling pathways that compensate for the inhibition of the JAK/STAT pathway.
-
Compound Degradation: Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Assay-Specific Issues: The endpoint of your assay may not be sensitive to the effects of JAK2 inhibition. Consider using an assay that directly measures the phosphorylation of STAT3 or STAT5 as a positive control for this compound activity.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I address this?
-
DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%.
-
Off-Target Effects: While this compound is highly selective for JAK2, at very high concentrations, it may have off-target effects that can lead to cytotoxicity. Refer to the dose-response curve to identify a concentration that inhibits JAK2 signaling without causing significant cell death.
-
Cell Line Sensitivity: Some cell lines are more sensitive to perturbations in the JAK/STAT pathway, and inhibition of this pathway may lead to apoptosis. Consider using a lower concentration range or a different cell line if possible.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various contexts.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| JAK2 (human enzyme) | Cell-free kinase assay | 1.8 nM | [1][3] |
| JAK3 (human enzyme) | Cell-free kinase assay | 150 nM | [3] |
| TF-1 cells | Inhibition of JAK2 | 61 nM | [3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Proliferation Assay (e.g., MTT/MTS)
This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting cell proliferation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: After the incubation period, perform a cell proliferation assay such as MTT or MTS according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
Visualizations
Caption: this compound inhibits the JAK2/STAT signaling pathway.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-33779 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CEP-33779 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Janus kinase 2 (JAK2) with an IC50 of 1.8 nM.[1][2] Its primary on-target effect is the inhibition of the JAK2/STAT3 signaling pathway.[3][4] This pathway is often constitutively activated in various cancers and is crucial for tumor cell proliferation, survival, and angiogenesis.[3] Inhibition of JAK2 by this compound leads to decreased phosphorylation of downstream targets, including STAT3 and STAT5.[1][4]
Q2: What are the known off-target effects of this compound in cancer cells?
A2: A significant off-target effect of this compound is the inhibition of P-glycoprotein (P-gp), a drug efflux pump that is often overexpressed in multidrug-resistant (MDR) cancer cells.[2][5] By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby sensitizing resistant cancer cells to treatment.[2][5]
Q3: How does this compound-mediated P-gp inhibition affect cancer cells?
A3: In P-gp overexpressing MDR cancer cells, this compound has been shown to:
-
Increase the intracellular accumulation of P-gp substrate drugs (e.g., doxorubicin, vincristine).[2][5]
-
Sensitize resistant cells to the cytotoxic effects of these drugs.[5]
-
Induce G2 cell cycle arrest and upregulate the DNA damage marker pH2AX when used in combination with vincristine.[5]
Q4: Does the P-gp inhibitory effect of this compound occur in all cancer cells?
A4: The sensitizing effect of this compound on chemotherapy is specific to cancer cells that overexpress P-gp and exhibit multidrug resistance.[5] In sensitive parental cancer cell lines that do not overexpress P-gp, this effect is not observed.[5]
Q5: Are there other kinases significantly inhibited by this compound?
A5: this compound is highly selective for JAK2. It demonstrates greater than 40-fold selectivity against JAK1 and over 800-fold selectivity against TYK2.[4][6] While it can inhibit STAT3 phosphorylation, this is considered to be primarily mediated through its potent inhibition of the upstream kinase, JAK2, rather than direct inhibition of other kinases like SRC or EGFR.[4]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity in multidrug-resistant (MDR) cell lines at low concentrations of this compound when co-administered with a known P-gp substrate chemotherapeutic agent. | This compound is inhibiting P-gp, leading to increased intracellular concentration and toxicity of the co-administered drug. | 1. Perform a dose-response matrix experiment with varying concentrations of both this compound and the chemotherapeutic agent to determine the synergistic effect. 2. Measure the intracellular accumulation of the chemotherapeutic agent in the presence and absence of this compound using a fluorescent substrate of P-gp (e.g., Rhodamine 123) and flow cytometry. 3. Western blot for P-gp expression to confirm its presence in your cell line. |
| No effect on STAT3 phosphorylation after treatment with this compound in a specific cancer cell line. | The cancer cell line may have a JAK2-independent mechanism of STAT3 activation (e.g., through SRC, EGFR, or other kinases).[4] | 1. Confirm the presence of JAK2 in your cell line via Western blot. 2. Investigate the activity of other potential upstream activators of STAT3 in your cell line. 3. Consider using a direct STAT3 inhibitor as a positive control. |
| Variability in the anti-proliferative effects of this compound across different cancer cell lines. | The dependency of cancer cell lines on the JAK2/STAT3 pathway for proliferation and survival varies. | 1. Profile the baseline activation status of the JAK2/STAT3 pathway in your panel of cell lines by measuring phosphorylated STAT3 levels. 2. Correlate the sensitivity to this compound with the level of p-STAT3. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| JAK2 | 1.8 | Cell-free | [1] |
| JAK1 | >72 | Cell-free | [4] |
| TYK2 | >1440 | Cell-free | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT5 (pSTAT5) Inhibition
This protocol is adapted from studies demonstrating the on-target activity of this compound.[4]
-
Cell Culture and Treatment:
-
Culture HEL92 cells in appropriate media.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for 1 hour in serum-free media.[4] A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a Triton X-100-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and resolve by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total STAT5 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol is a general method to assess the off-target P-gp inhibitory activity of this compound.
-
Cell Culture and Treatment:
-
Culture a P-gp overexpressing cancer cell line (e.g., KBV20C) and its sensitive parental counterpart.
-
Pre-incubate cells with this compound at various concentrations for 1-2 hours. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and a vehicle control.
-
-
Fluorescent Substrate Loading:
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to the media and incubate for an additional 30-60 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells with ice-cold PBS.
-
Resuspend cells in PBS and analyze by flow cytometry, measuring the mean fluorescence intensity.
-
-
Data Interpretation:
-
An increase in intracellular fluorescence in the this compound-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
CEP-33779 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CEP-33779 in vitro. The information is designed to address potential inconsistencies in experimental results and offer guidance on best practices for using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2][3] In cell-free assays, it has an IC50 value of approximately 1.8 nM for JAK2.[1][2][3] Its selectivity for JAK2 is significantly higher than for other JAK family members, being over 40-fold more selective against JAK1 and over 800-fold against TYK2.[1][4] By inhibiting JAK2, this compound blocks the phosphorylation of downstream signaling proteins, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2]
Q2: I am observing different IC50 values in my experiments compared to published data. Why might this be?
Discrepancies in IC50 values can arise from several factors:
-
Assay System: IC50 values obtained from cell-free enzymatic assays are typically lower than those from cell-based assays. This is because cell-based assays involve additional complexities such as cell membrane permeability, intracellular ATP concentrations, and potential for drug efflux.
-
Cell Line: The specific cell line used can significantly impact the observed potency. Factors such as the expression level of JAK2, the status of downstream signaling pathways, and the presence of drug resistance mechanisms can all influence the effectiveness of this compound.
-
Experimental Conditions: Variations in experimental parameters such as cell density, serum concentration in the media, incubation time, and the specific assay endpoint being measured can all contribute to different IC50 values. For example, inhibition of STAT5 phosphorylation in HEL92 cells was observed after a 1-hour incubation in serum-free media.[2]
-
Compound Handling: The solubility and stability of this compound in your experimental buffer are critical. It is highly soluble in DMSO.[5] Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles.
Q3: Are there any known off-target effects of this compound that could influence my results?
Yes, this compound has been shown to inhibit P-glycoprotein (P-gp), a drug efflux pump that is often overexpressed in multidrug-resistant (MDR) cancer cells.[6][7] This inhibition can lead to increased intracellular accumulation of other compounds that are P-gp substrates.[3] If you are working with MDR cell lines or co-administering this compound with other drugs, this off-target effect could significantly impact your results, potentially sensitizing cells to other treatments.[6]
Troubleshooting Guide
Issue: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Visually inspect for any precipitate. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping and ensure even distribution of cells across the plate. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. |
Issue: Lower than Expected Potency (High IC50)
| Potential Cause | Troubleshooting Step |
| High Serum Concentration | Serum proteins can bind to small molecules, reducing their effective concentration. Try reducing the serum concentration or using serum-free media for the duration of the drug treatment, if compatible with your cell line.[2] |
| Short Incubation Time | The inhibitory effect may be time-dependent. Consider increasing the incubation time with this compound. |
| High Cell Density | A high cell density can lead to a higher concentration of the target protein, potentially requiring more inhibitor to achieve the same effect. Optimize your cell seeding density. |
| P-gp Mediated Efflux | If using a cell line known to express P-gp, the compound may be actively transported out of the cells. Consider co-incubation with a P-gp inhibitor (like verapamil) as a control experiment to test this hypothesis. |
| Compound Degradation | Ensure proper storage of the compound stock solution at -20°C.[5] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 (JAK2) | 1.8 ± 0.6 nM | Cell-free enzymatic assay | [2][3] |
| IC50 (JAK1) | >40-fold vs JAK2 | Cell-free enzymatic assay | [2] |
| IC50 (TYK2) | >800-fold vs JAK2 | Cell-free enzymatic assay | [2] |
| IC50 (JAK3) | 65-fold selectivity for JAK2 | Not specified | [5] |
| IC50 (JAK2) | 0.061 µM | irf-bla TF-1 cells (FRET-based) | [1] |
Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Assay (Cell-Free)
This protocol is a generalized representation based on common methodologies.
-
Plate Coating: Coat a 96-well high-binding plate with a suitable substrate for JAK2, such as a biotinylated peptide.
-
Compound Preparation: Prepare a serial dilution of this compound in a buffer containing 20 mM HEPES (pH 7.2), 1 mM MnCl2, 0.1% BSA, and a final DMSO concentration of 2.5%.[3]
-
Kinase Reaction: Add recombinant human JAK2 enzyme and ATP (e.g., 0.2 µM) to each well to initiate the kinase reaction.[3] Incubate for a defined period (e.g., 20 minutes) at room temperature.[3]
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be achieved using a europium-labeled anti-phosphotyrosine antibody (e.g., PY100) and measuring time-resolved fluorescence.[3]
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using appropriate software.
Protocol 2: Inhibition of STAT5 Phosphorylation in HEL92 Cells (Cell-Based)
This protocol is based on the methodology described for HEL92 cells.[2]
-
Cell Culture: Culture HEL92 cells in appropriate media and conditions.
-
Serum Starvation: Prior to the experiment, wash the cells and resuspend them in serum-free media for at least 1 hour.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for 1 hour.[2]
-
Cell Lysis: Harvest the cells and lyse them using a Triton X-100-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Resolve equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
-
Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal and plot the results against the this compound concentration to determine the inhibitory effect.
Visualizations
Caption: Mechanism of action of this compound in the JAK2/STAT5 signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound in vitro results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
How to minimize CEP-33779 off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CEP-33779, a potent and selective JAK2 inhibitor. Our resources are designed to help you minimize off-target kinase inhibition and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and selectivity profile of this compound?
A1: this compound is a highly selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2) with an IC50 of 1.8 nM in cell-free assays.[1] It exhibits significant selectivity over other members of the JAK family, with over 40-fold selectivity against JAK1 and over 800-fold selectivity against TYK2.[1] A broad kinase panel screening of 402 kinases at a 1 µM concentration showed that this compound is highly selective, with only 9% of the panel being inhibited by more than 90%.[2]
Q2: What are the known off-target effects of this compound?
Q3: How can I minimize off-target effects in my cellular experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that effectively inhibits JAK2 signaling (e.g., by assessing STAT3/5 phosphorylation) in your specific cell system.
-
Employ orthogonal validation: Use a structurally unrelated JAK2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Utilize genetic approaches: Employ techniques like siRNA or CRISPR/Cas9 to knock down JAK2 and verify that this recapitulates the pharmacological effects of this compound.
-
Perform cellular target engagement assays: Use methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is binding to JAK2 in your cells at the concentrations used.
Q4: I am observing a phenotype that is not consistent with JAK2 inhibition. What should I do?
A4: If you observe an unexpected phenotype, consider the following troubleshooting steps:
-
Confirm on-target engagement: Verify that this compound is inhibiting JAK2 signaling in your experiment by measuring the phosphorylation of downstream targets like STAT3 or STAT5.
-
Investigate known off-targets: Consider the potential role of P-glycoprotein inhibition in your observed phenotype, especially in the context of multidrug resistance or transport of other small molecules.
-
Characterize potential novel off-targets: If the phenotype persists and cannot be explained by known off-targets, you may need to perform broader off-target profiling, such as a kinome scan, to identify novel interactions.
Data Presentation
Table 1: this compound Inhibitory Activity against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 1.8 | - |
| JAK1 | >72 | >40-fold |
| JAK3 | 150 | ~83-fold |
| TYK2 | >1440 | >800-fold |
Data compiled from multiple sources.[1][4]
Table 2: Interpreting Kinome Scan Selectivity Scores for this compound
| Selectivity Score | Value | Interpretation |
| S(90)402 | 0.09 | At 1 µM, 9% of the 402 kinases tested were inhibited by >90%. |
| S(99)402 | 0.01 | At 1 µM, 1% of the 402 kinases tested were inhibited by >99%. |
This indicates a high degree of selectivity for this compound across the kinome.[2]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of STAT3/5 phosphorylation.
-
Possible Cause:
-
Suboptimal concentration of this compound.
-
Degradation of the compound.
-
Low JAK2 activity in the chosen cell line.
-
Issues with the Western blot protocol.
-
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment with a fresh dilution of this compound to determine the EC50 for pSTAT3/5 inhibition.
-
Check Compound Integrity: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
-
Cell Line Validation: Confirm that your cell line expresses sufficient levels of JAK2 and that the pathway is active under your experimental conditions (e.g., cytokine stimulation).
-
Western Blot Controls: Include positive controls (e.g., cell lysates known to have high pSTAT3/5 levels) and negative controls (e.g., untreated cells) to validate your antibody and detection system.
-
Issue 2: Unexpected cellular toxicity or phenotype.
-
Possible Cause:
-
Off-target kinase inhibition.
-
Inhibition of P-glycoprotein affecting cellular homeostasis.
-
Compound precipitation at high concentrations.
-
-
Troubleshooting Steps:
-
Validate On-Target Effect: Use a structurally different JAK2 inhibitor or a genetic approach (siRNA/CRISPR) to confirm if the phenotype is JAK2-dependent.
-
Investigate P-gp Inhibition: If your cells express high levels of P-gp or your experiment involves other P-gp substrates, consider if P-gp inhibition by this compound could be the cause. A rhodamine 123 efflux assay can be used to assess P-gp activity.
-
Solubility Check: Visually inspect your treatment media for any signs of compound precipitation, especially at higher concentrations.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the steps to assess the inhibition of JAK2 activity by measuring the phosphorylation of its downstream target, STAT3.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere or reach the desired growth phase.
-
Starve cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes to induce JAK2-mediated STAT3 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Protocol 2: P-glycoprotein Inhibition Assessment using Rhodamine 123 Efflux Assay
This protocol provides a method to determine if this compound inhibits P-gp function in your cells.
-
Cell Preparation:
-
Culture cells known to express P-gp (e.g., certain cancer cell lines).
-
-
Rhodamine 123 Loading:
-
Incubate cells with the P-gp substrate rhodamine 123 in the presence of varying concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
-
Efflux Measurement:
-
After the loading period, wash the cells to remove extracellular rhodamine 123.
-
Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Visualizations
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
CEP-33779 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of potential degradation issues related to the selective JAK2 inhibitor, CEP-33779.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations from various suppliers are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][4] By inhibiting JAK2, it blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4] This disruption of the JAK/STAT signaling pathway is key to its therapeutic effects.[4]
Q4: Are there any known stability issues with this compound?
A4: While specific degradation studies on this compound are not extensively published, its chemical structure, containing a triazolopyridine and a piperazine ring, suggests potential susceptibility to hydrolysis and oxidation.[5][6] Long-term storage in aqueous solutions, exposure to light, and repeated freeze-thaw cycles should be avoided to minimize potential degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Avoid using old or repeatedly frozen-thawed stock solutions.
-
Assess Stock Solution Integrity: If degradation is suspected, the integrity of the stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[7][8] A comparison of the chromatogram of the suspect stock solution with that of a freshly prepared one can reveal the presence of degradation products.
-
Follow Recommended Storage: Ensure both the solid compound and stock solutions are stored according to the recommendations in the table below.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Ensure that the JAK/STAT pathway is robustly activated in your cellular model. This can be verified by measuring the levels of phosphorylated STAT3 or STAT5 in stimulated versus unstimulated cells.[3]
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.[3]
-
Check Cell Health: Monitor cell viability to ensure that the observed effects are not due to general cytotoxicity.
-
-
Issue 2: Precipitation of the compound in cell culture media.
-
Possible Cause: Poor Aqueous Solubility.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: While preparing a high-concentration stock in DMSO is recommended, ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally below 0.1%) to maintain solubility and minimize toxicity.[3]
-
Use a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.
-
Prepare Fresh Dilutions: Add the final dilution of the inhibitor to the cell culture medium immediately before adding it to the cells to minimize the time for potential precipitation.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 4 years | [1][2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | Up to 93 mg/mL | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Assessment of this compound Stability by HPLC-MS/MS (Hypothetical)
This protocol is a general guideline for assessing the stability of this compound, as specific validated methods are not publicly available.
-
Sample Preparation:
-
Prepare a fresh solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero control.
-
Subject aliquots of the stock solution to stress conditions (e.g., incubation at 37°C, exposure to UV light, or addition of acidic/basic/oxidative agents).
-
At various time points, take samples and dilute them to an appropriate concentration for analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the parent ion and one or more characteristic fragment ions of this compound.
-
-
Data Analysis:
-
Compare the peak area of the parent this compound molecule in the stressed samples to the time-zero control to quantify the extent of degradation.
-
Analyze the chromatograms for the appearance of new peaks, which may represent degradation products. The mass-to-charge ratio of these new peaks can be used to hypothesize their structures.
-
Mandatory Visualization
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of Piperazines | Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Adjusting CEP-33779 dosage for different mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective JAK2 inhibitor, CEP-33779.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] JAK2 is a critical enzyme in the signaling pathways of several proinflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFNγ).[3] By inhibiting JAK2, this compound blocks the phosphorylation and activation of downstream signaling proteins, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[3][4] This disruption of the JAK/STAT pathway leads to reduced inflammation and has shown efficacy in various preclinical models of autoimmune diseases and cancer.[3][5]
Q2: What is the recommended starting dosage for this compound in mice?
A2: Based on published studies, a common starting dosage range for this compound in various mouse models is 30-55 mg/kg, administered orally twice daily (b.i.d.).[3][6] However, effective doses have been reported from 10 mg/kg to 100 mg/kg b.i.d., depending on the disease model and desired therapeutic effect.[3][6] For instance, in mouse models of rheumatoid arthritis, doses of 30, 55, and 100 mg/kg have been used, while in a model of colitis-induced colorectal cancer, doses of 10, 30, and 55 mg/kg were effective.[3][7]
Q3: How should I adjust the dosage of this compound for different mouse strains (e.g., C57BL/6 vs. BALB/c)?
A3: Currently, there are no published studies that directly compare the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound across different mouse strains. However, a study on eight different marketed drugs showed a good general agreement of PK parameters between BALB/c, C57BL/6, and CD-1 mice, suggesting that large dose adjustments may not always be necessary.[3][7]
As a general recommendation in the absence of specific data for this compound:
-
Start with the established effective dose range of 30-55 mg/kg b.i.d. for your specific disease model.
-
If switching between common inbred strains like C57BL/6 and BALB/c, it is advisable to begin with the same dose.
-
For any new strain or if you observe unexpected efficacy or toxicity, it is highly recommended to conduct a pilot study with a small cohort of animals to determine the optimal dose. This could involve a small dose-ranging experiment to assess both therapeutic efficacy and any potential adverse effects.
Q4: How should this compound be formulated for oral administration in mice?
A4: this compound is typically formulated as a suspension for oral gavage. A common vehicle consists of Polyethylene glycol 400 (PEG400) with a small percentage of Dimethyl sulfoxide (DMSO) to aid in initial dissolution.[1] For example, the compound can be dissolved in DMSO (to a final concentration of 1%) and then suspended in PEG400.[1] Another suggested formulation for a clear solution involves dissolving the compound in DMSO, then mixing with PEG300 and Tween80, and finally adding distilled water.[6] It is recommended to use freshly prepared formulations.[6]
Q5: What is the stability of this compound in powder form and in solution?
A5: In powder form, this compound is stable for at least 4 years when stored at -20°C.[8] Stock solutions in DMSO can be stored at -20°C, but it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[6] For in vivo studies, it is recommended to use freshly prepared formulations for oral gavage.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Suboptimal Dosage: The dose may be too low for the specific mouse strain or disease model. | - Increase the dose in a stepwise manner (e.g., from 30 mg/kg to 55 mg/kg b.i.d.).- Conduct a pilot dose-response study to determine the optimal dose for your experimental setup. |
| Improper Formulation/Administration: The compound may not be properly suspended or fully administered. | - Ensure the compound is well-suspended before each administration.- Use appropriate oral gavage techniques to ensure the full dose is delivered.- Prepare fresh formulations for each experiment. | |
| Low Bioavailability: The oral bioavailability of this compound in nude mice is estimated to be around 33%.[5] This can vary between individuals. | - Ensure proper fasting of animals before dosing if the experimental protocol allows, as food can affect absorption.- If oral administration remains an issue, consider alternative routes if feasible for your study, though oral is the most common for this compound. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dosage Too High: The administered dose may be causing adverse effects. | - Reduce the dosage (e.g., from 55 mg/kg to 30 mg/kg b.i.d.).- Monitor the animals closely for any signs of toxicity and record body weight daily. |
| Vehicle Toxicity: The vehicle (e.g., DMSO, PEG400) may be causing toxicity at the administered volume or concentration. | - Administer a vehicle-only control group to assess for any vehicle-related effects.- Keep the percentage of DMSO in the final formulation as low as possible (ideally 1% or less). | |
| Variability in Response Between Animals | Genetic Differences: Even within an inbred strain, there can be minor genetic variations. | - Ensure all mice are from the same supplier and are age- and sex-matched.- Increase the number of animals per group to improve statistical power. |
| Inconsistent Dosing: Variability in the volume administered or the concentration of the suspension. | - Ensure the suspension is homogenous before drawing each dose.- Calibrate pipettes and use precise techniques for administration. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
| JAK2 | 1.8 | - |
| JAK1 | >72 | >40-fold |
| TYK2 | >1440 | >800-fold |
| JAK3 | - | 65-fold selectivity for JAK2 over JAK3[8] |
Data compiled from Selleck Chemicals and Cayman Chemical product pages.[6][8]
Table 2: Reported Effective Oral Dosages of this compound in Different Mouse Models
| Mouse Model | Mouse Strain | Dosage (mg/kg, b.i.d.) | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1 | 30, 55, 100 | Reduced paw edema and clinical scores | [3] |
| Colitis-Associated Colorectal Cancer | BALB/c | 10, 30, 55 | Reduced tumor mass and inflammation | [7] |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr | 100 | Extended survival, reduced splenomegaly | [6] |
| HEL92 Xenograft | Nude Mice | 55 | Inhibition of STAT5 phosphorylation | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder to create a stock solution. The final concentration of DMSO in the dosing solution should not exceed 1%.
-
Vortex thoroughly until the powder is completely dissolved in the DMSO.
-
Add the required volume of PEG400 to the DMSO stock solution to achieve the final desired concentration of this compound.
-
Vortex vigorously to create a uniform suspension. If necessary, sonicate for a few minutes to ensure homogeneity.
-
Visually inspect the suspension before each administration to ensure it is well-mixed.
-
Administer the formulation to mice via oral gavage at the calculated volume based on individual animal body weight.
Protocol 2: In Vivo Pharmacodynamic Assay for JAK2 Inhibition
Objective: To assess the in vivo inhibition of JAK2 signaling by measuring the phosphorylation of STAT5 in tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., HEL92 xenografts)
-
Formulated this compound
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-pSTAT5, anti-total STAT5, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Dose tumor-bearing mice orally with either vehicle or this compound (e.g., 55 mg/kg).
-
At a predetermined time point post-dosing (e.g., 2 hours), euthanize the mice and excise the tumors.[3]
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against pSTAT5 and total STAT5. A loading control like GAPDH should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5, normalized to the loading control. A decrease in this ratio in the this compound-treated group compared to the vehicle group indicates in vivo target engagement.
Visualizations
Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.
References
- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: CEP-33779 and P-glycoprotein Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CEP-33779 in experiments involving P-glycoprotein (P-gp) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] Its primary mechanism of action is the inhibition of the JAK2 enzyme, which is a critical component of the JAK/STAT signaling pathway. This pathway is involved in the signal transduction of various cytokines and growth factors that play a role in inflammation and cancer.[3] By inhibiting JAK2, this compound can suppress the phosphorylation of downstream targets like STAT3 and STAT5, leading to reduced cell proliferation and angiogenesis in cancer models.[4]
Q2: What is the connection between this compound and P-glycoprotein (P-gp)?
Beyond its activity as a JAK2 inhibitor, this compound has been identified as an inhibitor of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter.[5] P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been shown to sensitize drug-resistant cancer cells to conventional chemotherapy by directly binding to P-gp and inhibiting its efflux function.[3][5]
Q3: What is the IC50 of this compound for JAK2 and P-gp?
This compound is a highly selective inhibitor of JAK2 with a reported IC50 of approximately 1.8 nM.[1] While it is a confirmed P-gp inhibitor, a specific IC50 value for its direct inhibition of P-gp is not consistently reported in the public domain. However, studies have shown its P-gp inhibitory activity to be comparable to or, in some contexts, more potent at lower concentrations than other known P-gp inhibitors like verapamil.[3]
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is typically supplied as a solid. For in vitro assays, it can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For example, a stock solution of 10 mM in DMSO is a common starting point.[1] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For final experimental concentrations, the DMSO stock is further diluted in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q5: Are there any known off-target effects of this compound?
While this compound is a highly selective JAK2 inhibitor, like most small molecules, it may have off-target effects, particularly at higher concentrations.[3] Its inhibitory effect on P-gp is a well-documented "off-target" activity in the context of its primary design as a JAK2 inhibitor. Researchers should always include appropriate controls in their experiments to account for potential off-target effects.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell-based Assay Notes | References |
| JAK2 | ~1.8 nM | Potent inhibition of JAK2 kinase activity. | [1] |
| P-glycoprotein (P-gp) | Not explicitly defined | Demonstrates significant P-gp inhibitory activity, comparable to other known inhibitors. Sensitizes MDR cancer cells to chemotherapy. | [3][5] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess P-gp inhibition by this compound, along with troubleshooting guides to address common issues.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.
Protocol:
-
Cell Culture: Plate P-gp overexpressing cells (e.g., MDCK-MDR1 or resistant cancer cell lines) in a 96-well black, clear-bottom plate and culture to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control P-gp inhibitor (e.g., verapamil) in the assay buffer.
-
Incubation: Remove the culture medium and wash the cells with a pre-warmed assay buffer. Add the this compound dilutions and controls to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Addition: Add Rhodamine 123 to each well at a final concentration of 1-5 µM and incubate for 60-90 minutes at 37°C, protected from light.
-
Washing: Remove the incubation solution and wash the cells multiple times with a cold assay buffer to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add a lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control and plot the results to determine the IC50 value for P-gp inhibition.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Incomplete washing, autofluorescence of compounds or plates. | Increase the number of washing steps. Use a plate with low autofluorescence. Run a blank with compound alone. |
| Low signal-to-noise ratio | Low P-gp expression, low Rhodamine 123 concentration, or short incubation time. | Confirm P-gp expression level by Western blot or qPCR. Optimize Rhodamine 123 concentration and incubation time. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or temperature fluctuations. | Ensure uniform cell seeding. Use calibrated pipettes. Maintain a stable temperature during the assay. |
| Unexpected increase in fluorescence with a non-inhibitor | Compound is fluorescent at the measured wavelengths. | Measure the intrinsic fluorescence of the compound in the assay buffer. |
MDCK-MDR1 Bidirectional Transport Assay
This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of MDCK-MDR1 cells.
Protocol:
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 4-7 days to form a confluent and polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Study (Inhibitor Assessment):
-
Prepare transport buffer containing a known P-gp substrate (e.g., digoxin or rhodamine 123) with and without various concentrations of this compound.
-
Add the solutions to the apical (A) or basolateral (B) chambers of the Transwell® plates.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chambers.
-
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using LC-MS/MS or a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low TEER values | Incomplete monolayer formation, cell toxicity. | Extend the culture time. Check for contamination. Test the cytotoxicity of the compound. |
| High variability in Papp values | Inconsistent cell monolayer, pipetting errors, or temperature fluctuations. | Ensure consistent cell culture and seeding. Use calibrated pipettes. Maintain a stable temperature. |
| Low recovery of the compound | Compound binding to the plate or cellular accumulation. | Use low-binding plates. Analyze compound concentration in the cell lysate at the end of the experiment. |
| No significant efflux of the known P-gp substrate | Low P-gp expression or activity in the cell line. | Verify P-gp expression and functionality using a positive control inhibitor (e.g., verapamil). |
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability concerns with high concentrations of CEP-33779
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of CEP-33779, with a specific focus on addressing cell viability concerns that may arise at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] Its primary mechanism involves blocking the phosphorylation of JAK2, which in turn prevents the activation of downstream signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. This inhibition, particularly of STAT3 and STAT5 phosphorylation, can lead to reduced cell proliferation and induction of apoptosis in sensitive cell lines.[1][3]
Q2: I am observing significant cell death at concentrations higher than the reported IC50. Is this expected?
While dose-dependent effects on cell viability are expected, excessive and acute cell death at concentrations significantly higher than the established IC50 for JAK2 inhibition may indicate off-target effects or other experimental artifacts. It is crucial to differentiate between on-target pharmacological effects and non-specific cytotoxicity.
Q3: What are potential causes for the high-concentration cytotoxicity of this compound?
Several factors could contribute to unexpected cytotoxicity at high concentrations:
-
Off-Target Kinase Inhibition: Although this compound is highly selective for JAK2, at elevated concentrations, it may inhibit other kinases that are essential for cell survival.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is important to ensure the final solvent concentration in your culture medium is within a tolerable range for your specific cell line.
-
Compound Precipitation: this compound has limited solubility in aqueous solutions. At high concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic.
-
Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and signaling dependencies.
Troubleshooting Guide: High-Concentration Cell Viability Issues
If you are encountering unexpected levels of cell death when using high concentrations of this compound, follow this troubleshooting guide.
Step 1: Verify On-Target Activity
Before investigating toxicity, confirm that this compound is inhibiting its intended target in your cellular system.
-
Recommendation: Perform a dose-response experiment and assess the phosphorylation status of STAT3 (pSTAT3) or STAT5 (pSTAT5) via Western blotting or flow cytometry. A clear dose-dependent decrease in phosphorylation will confirm on-target activity.
Step 2: Assess Compound Solubility and Stability
Ensure that the observed toxicity is not due to compound precipitation.
-
Recommendation: Visually inspect your treatment media under a microscope for any signs of precipitation. Prepare fresh stock solutions and dilute them appropriately. Consider performing a solubility test in your specific cell culture medium.
Step 3: Evaluate Solvent Toxicity
Rule out the possibility that the solvent is contributing to cell death.
-
Recommendation: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiments as a vehicle control. Compare the viability of the vehicle-treated cells to untreated controls.
Step 4: Perform a Comprehensive Cell Viability Analysis
Utilize multiple methods to assess cell health and distinguish between apoptosis and necrosis.
-
Recommendation:
-
Dye Exclusion Assays (e.g., Trypan Blue): To quantify the percentage of viable cells.
-
Metabolic Assays (e.g., MTT, MTS, or CellTiter-Glo®): To measure metabolic activity, which is an indicator of cell viability.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Quantitative Data Summary
The following tables provide a summary of reported concentrations for this compound from various studies to serve as a reference for designing your experiments.
Table 1: In-Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (JAK2 inhibition) | Cell-free assay | 1.8 nM | [1] |
| IC50 (JAK2 inhibition) | irf-bla TF-1 cells | 0.061 µM | [2] |
| Concentration for pSTAT5 inhibition | HEL92 cells | < 3 µM | [1] |
Table 2: In-Vivo Dosage of this compound
| Animal Model | Dosage | Effect | Reference |
| Mouse model of arthritis | 10, 30, 55 mg/kg (p.o., b.i.d.) | Reduced paw edema and clinical scores | [2] |
| Mouse model of colitis-induced colorectal cancer | 55 mg/kg (p.o., b.i.d.) | Induced regression of established tumors | [1][3] |
| MRL/lpr systemic lupus erythematosus mice | 100 mg/kg (p.o.) | Extended survival and reduced splenomegaly | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with a serial dilution of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against pSTAT3 and total STAT3. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the pSTAT3 levels to total STAT3 and the loading control.
Protocol 2: Cell Viability Assessment using Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 12-well plate. After adherence, treat with various concentrations of this compound.
-
Cell Harvesting: Following the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
References
Ensuring complete dissolution of CEP-33779 for experiments
Welcome to the technical support center for CEP-33779. This resource is designed to assist researchers, scientists, and drug development professionals in achieving complete and consistent dissolution of this compound for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q2: What should I do if I observe precipitation or cloudiness in my this compound solution?
A2: If you observe precipitation or cloudiness, it indicates incomplete dissolution or that the compound has fallen out of solution. To resolve this, you can try gentle warming of the solution in a water bath (not to exceed 40°C) and/or sonication until the solution becomes clear.[3] If the issue persists, consider preparing a fresh solution, ensuring that the DMSO is anhydrous and the concentration is within the recommended solubility limits.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Q4: Can I use water or ethanol to dissolve this compound?
A4: No, this compound is reported to be insoluble in water and ethanol.[1] Attempting to dissolve it in these solvents will result in an unusable suspension.
Q5: For in vivo studies, how should I prepare the working solution?
A5: For in vivo administration, a multi-step dilution from a DMSO stock solution is required. It is highly recommended to prepare the final working solution fresh on the day of use.[1][3] Common formulations involve a mixture of DMSO, PEG300, Tween-80, and a final aqueous component like saline or ddH₂O.[1][3]
Troubleshooting Guide: Ensuring Complete Dissolution
This guide addresses common issues encountered during the dissolution of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in DMSO. | 1. DMSO has absorbed moisture. 2. Concentration exceeds solubility limit. 3. Insufficient mixing. | 1. Use a fresh, sealed vial of anhydrous DMSO.[1] 2. Refer to the solubility data table below and ensure you are not exceeding the recommended concentration. 3. Vortex the solution for several minutes. If undissolved particles remain, proceed to gentle warming and/or sonication.[3] |
| Precipitation occurs when preparing the final aqueous solution for in vivo studies. | 1. Improper order of solvent addition. 2. Rapid addition of the aqueous component. 3. Final concentration in the aqueous vehicle is too high. | 1. Follow the specified order of solvent addition in the protocol (e.g., DMSO stock into PEG300, then Tween-80, and finally the aqueous solution).[1][3] 2. Add the aqueous component dropwise while vortexing to ensure proper mixing. 3. Recalculate the required concentrations to ensure the final working solution does not exceed the solubility in the mixed vehicle system. |
| The prepared solution is cloudy or hazy. | 1. Incomplete dissolution. 2. Presence of impurities in the solvent or compound. | 1. Apply gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution.[3] 2. Ensure high-purity solvents are used. If the problem persists, contact the compound supplier for a certificate of analysis and quality control data. |
| Inconsistent experimental results. | Incomplete dissolution leading to inaccurate dosing. | Visually inspect the solution for any particulate matter before each use. If any is observed, attempt to redissolve using the methods above. For critical experiments, consider filtering the final solution through a 0.22 µm syringe filter compatible with the solvent system. |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Reference |
| DMSO | ≥23.15 mg/mL (with gentle warming) | [2] |
| DMSO | 50 mg/mL | [4] |
| DMSO | 93 mg/mL (201.05 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.40 mM) | [3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 462.57 g/mol )
-
Anhydrous DMSO (high purity)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.626 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If particles are still present, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is adapted from a common formulation for oral administration in mice.[1][3]
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (to prepare 1 mL of a 2.5 mg/mL final solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.
-
The final solution should be clear. Use this formulation immediately after preparation.[1]
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Experimental workflow for preparing an in vivo formulation of this compound.
References
Validation & Comparative
A Comparative Analysis of CEP-33779 and Other JAK2 Inhibitors for Researchers
This guide provides a detailed comparison of the preclinical JAK2 inhibitor CEP-33779 against other prominent JAK2 inhibitors, including the approved drugs ruxolitinib, fedratinib, pacritinib, and momelotinib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and relevant biological pathways.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, plays a crucial role in the signaling pathways of various cytokines and growth factors that are pivotal in hematopoiesis and immune responses. Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis, polycythemia vera, and essential thrombocythemia. Consequently, JAK2 has emerged as a key therapeutic target for these and other inflammatory diseases. This guide focuses on this compound, a selective JAK2 inhibitor, and compares its characteristics with other well-established JAK2 inhibitors.
Preclinical Performance Data
The following tables summarize the key preclinical data for this compound and other selected JAK2 inhibitors, focusing on their in vitro kinase inhibitory activity.
In Vitro Kinase Inhibition Profile
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | JAK2 | 1.8 | >40-fold vs JAK1, >800-fold vs TYK2.[1][2] |
| Ruxolitinib | JAK1 | 3.3 | Equipotent against JAK1 and JAK2.[3] |
| JAK2 | 2.8 | ~6-fold selective over TYK2 and >130-fold over JAK3.[3][4] | |
| Fedratinib | JAK2 | 3 | 35-fold selective for JAK2 over JAK1.[5][6] |
| FLT3 | 15 | Also inhibits FLT3.[5] | |
| Pacritinib | JAK2 | 23 | Also inhibits FLT3 (IC50 = 22 nM).[7][8] |
| JAK2V617F | 19 | Potent against both wild-type and mutant JAK2.[8] | |
| Momelotinib | JAK1 | 11 | Inhibits both JAK1 and JAK2. |
| JAK2 | 18 |
Clinical Performance Data
While this compound has not progressed to clinical trials, ruxolitinib, fedratinib, pacritinib, and momelotinib are approved for the treatment of myelofibrosis. The following table summarizes key efficacy endpoints from their pivotal clinical trials.
Clinical Efficacy in Myelofibrosis
| Inhibitor | Clinical Trial | Primary Endpoint | Results |
| Ruxolitinib | COMFORT-I | ≥35% reduction in spleen volume at week 24 | 41.9% of patients on ruxolitinib vs. 0.7% on placebo (p<0.001).[9][10] |
| Fedratinib | JAKARTA | ≥35% reduction in spleen volume at the end of cycle 6 | 36-40% of patients on fedratinib vs. 1% on placebo.[11][12][13] |
| Pacritinib | PERSIST-2 | ≥35% reduction in spleen volume and ≥50% reduction in total symptom score at week 24 | Pacritinib (twice daily) was more effective than best available therapy for both endpoints.[14][15][16][17] |
| Momelotinib | SIMPLIFY-1 | Non-inferiority to ruxolitinib in ≥35% spleen volume reduction at week 24 | Momelotinib was non-inferior to ruxolitinib for spleen response.[18][19][20][21][22] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided in DOT language for use with Graphviz.
JAK-STAT Signaling Pathway
This diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of the inhibitors discussed.
Preclinical Experimental Workflow: In Vivo Animal Model
This diagram outlines a typical workflow for evaluating a JAK2 inhibitor in a preclinical animal model of disease, such as collagen-induced arthritis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies for key experiments cited in the evaluation of JAK2 inhibitors.
In Vitro JAK Kinase Inhibition Assay (Example for this compound)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against JAK family kinases.
-
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials: Recombinant human JAK1, JAK2, and TYK2 enzymes; biotinylated peptide substrate; ATP; test compound (e.g., this compound); assay buffer; streptavidin-coated plates; detection antibody.
-
Procedure:
-
Coat streptavidin-coated microtiter plates with the biotinylated peptide substrate.
-
Prepare serial dilutions of the test compound.
-
In a separate plate, add the kinase, ATP, and the test compound to the assay buffer.
-
Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation.
-
Wash the plate to remove non-bound reagents.
-
Add a phosphorylation-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent or colorimetric substrate and measure the signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
-
Objective: To assess the therapeutic efficacy of a JAK2 inhibitor in reducing the clinical signs of arthritis.
-
Animal Model: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Procedure:
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[23]
-
Treatment: Once clinical signs of arthritis appear (typically around day 25-35), randomize mice into treatment and vehicle control groups. Administer the JAK2 inhibitor (e.g., this compound) and vehicle according to the desired dosing regimen (e.g., oral gavage, twice daily).[24]
-
Assessment: Monitor mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on erythema and swelling of the joints.
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., paws, spleen, serum) for histopathological analysis, cytokine profiling, and measurement of downstream signaling molecules (e.g., phosphorylated STAT3).[8]
-
Clinical Trial Protocol Summary (Example: COMFORT-I for Ruxolitinib)
This provides a high-level overview of the design of a pivotal Phase III clinical trial for a JAK2 inhibitor in myelofibrosis.
-
Trial Name: COMFORT-I (COntrolled MyeloFibrosis study with ORal JAK inhibitor Treatment-I).[9][25]
-
Objective: To evaluate the efficacy and safety of ruxolitinib compared to placebo in patients with intermediate-2 or high-risk myelofibrosis.[9]
-
Study Design: Randomized, double-blind, placebo-controlled.[25]
-
Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[25]
-
Intervention: Patients were randomized to receive either ruxolitinib (starting dose of 15 mg or 20 mg twice daily based on platelet count) or a matching placebo.[25][26]
-
Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as measured by MRI or CT.[9]
-
Secondary Endpoints: Included the change in total symptom score, duration of spleen response, and overall survival.
-
Crossover: Patients in the placebo group were allowed to cross over to receive ruxolitinib after the primary analysis or in case of protocol-defined disease progression.[26]
Conclusion
This compound demonstrates high potency and selectivity for JAK2 in preclinical studies, showing efficacy in animal models of inflammatory diseases. While it has not been advanced into clinical development, its preclinical profile provides a valuable benchmark for the development of next-generation JAK2 inhibitors. In comparison, approved JAK2 inhibitors such as ruxolitinib, fedratinib, pacritinib, and momelotinib have established clinical efficacy in myelofibrosis, each with a distinct profile of activity against other kinases and associated clinical benefits and side effects. This guide serves as a foundational resource for researchers to compare these compounds and to inform the design of future studies in the field of JAK2 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. ashpublications.org [ashpublications.org]
- 6. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Portico [access.portico.org]
- 9. COMFORT-I trial [ruxreprints.com]
- 10. researchgate.net [researchgate.net]
- 11. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update - The ASCO Post [ascopost.com]
- 12. ashpublications.org [ashpublications.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mpnvoice.org.uk [mpnvoice.org.uk]
- 15. PERSIST-2 might allay some concerns about pacritinib in myelofibrosis | MDedge [mdedge.com]
- 16. CTI BioPharma Announces Publication of Pacritinib Phase 3 PERSIST-2 Clinical Trial in JAMA Oncology [prnewswire.com]
- 17. targetedonc.com [targetedonc.com]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. onclive.com [onclive.com]
CEP-33779: A Comparative Analysis of its Selectivity Against JAK Family Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of CEP-33779's inhibitory activity against Janus kinase (JAK) family members JAK1, JAK3, and Tyrosine Kinase 2 (TYK2), supported by experimental data and protocols.
This compound is a potent and orally bioavailable inhibitor of JAK2.[1][2] Its efficacy has been demonstrated in various preclinical models, including those for rheumatoid arthritis and colitis-induced colorectal cancer.[3][4] A key aspect of its pharmacological profile is its selectivity for JAK2 over other members of the JAK family, which is crucial for minimizing off-target effects and potential immunosuppression associated with the inhibition of other JAK isoforms.[2]
Comparative Selectivity of this compound against JAK Kinases
The inhibitory activity of this compound against JAK family members has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity Fold vs. JAK2 |
| JAK1 | >72 | >40 |
| JAK2 | 1.8 | 1 |
| JAK3 | 150 | 83 |
| TYK2 | >1440 | >800 |
Data compiled from multiple sources.[1][5][6]
As the data indicates, this compound is a highly potent inhibitor of JAK2 with an IC50 of 1.8 nM.[1][5][6] The compound demonstrates significant selectivity for JAK2 over other JAK family members. It is over 40-fold more selective for JAK2 than for JAK1 and over 800-fold more selective for JAK2 than for TYK2.[5][6] Furthermore, this compound exhibits 83-fold selectivity for JAK2 over JAK3.[1][2]
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Cytokines and growth factors binding to their receptors initiate the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. The differential roles of JAK family members in mediating these signals underscore the importance of selective inhibition.
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. A generalized workflow for an in vitro kinase assay to determine IC50 values is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration at which an inhibitor (e.g., this compound) inhibits 50% of the activity of a specific kinase (e.g., JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (this compound) at various concentrations
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay reagents)
-
Microplates
Caption: A typical workflow for an in vitro kinase inhibition assay.
Procedure:
-
Preparation of Reagents: All reagents are prepared in an appropriate assay buffer. A serial dilution of the test inhibitor (this compound) is prepared to cover a wide range of concentrations.
-
Dispensing Reagents: The serially diluted inhibitor is dispensed into the wells of a microplate.
-
Kinase Addition: The recombinant kinase is added to each well containing the inhibitor.
-
Pre-incubation: The plate is typically pre-incubated to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the specific substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).
-
Reaction Termination: The reaction is stopped, often by the addition of a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using appropriate detection reagents.
-
Data Analysis: The signal from each well is measured, and the data is plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
This guide provides a concise overview of the selectivity of this compound against key JAK family members. The presented data and methodologies are essential for researchers in the field of kinase inhibitor development and cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validating CEP-33779 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CEP-33779, a selective inhibitor of Janus kinase 2 (JAK2). Engaging the intended target is a critical step in the development of targeted therapies, confirming that the compound interacts with its molecular target in a cellular environment and elicits the desired downstream effects. This document outlines key experimental approaches, provides detailed protocols, and compares this compound with other known JAK2 inhibitors.
The JAK2 Signaling Pathway
This compound exerts its effects by inhibiting the JAK2 signaling pathway. Cytokines and growth factors binding to their cognate receptors induce the dimerization of these receptors, bringing the associated JAK2 proteins into close proximity. This leads to the trans-phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes involved in cell proliferation, differentiation, and survival.[1][2] this compound, by inhibiting JAK2, blocks this cascade.
References
A Researcher's Guide to CEP-33779: A Selective Probe for JAK2 Function
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount to elucidating the intricate functions of specific biological targets. This guide provides an objective comparison of CEP-33779, a selective inhibitor of Janus Kinase 2 (JAK2), with other commonly used JAK2-targeting compounds. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate informed decisions in the design and execution of research investigating JAK2-mediated signaling pathways.
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling, governing processes such as cell growth, survival, and differentiation. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of JAK2 signaling, in particular, is implicated in various myeloproliferative neoplasms and inflammatory diseases, making it a key therapeutic target. This compound has emerged as a potent and selective tool for investigating the specific roles of JAK2.
Comparative Analysis of JAK2 Inhibitors
The utility of a chemical probe is defined by its potency and selectivity. The following tables summarize the biochemical potency of this compound in comparison to other well-characterized JAK2 inhibitors. It is important to note that absolute IC50 values can vary based on experimental conditions, such as ATP concentration.
Biochemical Potency Against JAK Family Kinases
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (Fold vs. JAK2) |
| This compound | >72 | 1.8 | >117 | >1440 | JAK1: >40x, JAK3: >65x, TYK2: >800x[1][2] |
| Fedratinib | 105 | 3 | 996 | - | JAK1: 35x, JAK3: 332x[3] |
| Ruxolitinib | 2.7 | 4.5 | 322 | - | JAK1: ~0.6x, JAK3: ~71x[3] |
| TG101348 | 105 | 3 | 996 | - | JAK1: 35x, JAK3: 334x[3] |
| AZD1480 | ~1.5 | 0.26 | ~2.5 | - | JAK1: ~5.7x, JAK3: ~9.6x |
Data is compiled from multiple sources and assay conditions may vary. The selectivity fold is calculated as IC50 (Off-Target) / IC50 (JAK2).
Signaling Pathways and Experimental Overviews
To understand the context in which this compound and its alternatives are used, it is crucial to visualize the canonical JAK2 signaling pathway and the general workflows of key evaluative experiments.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following protocols provide detailed methodologies for key experiments used to characterize JAK2 inhibitors.
Protocol 1: Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified JAK2.
-
Plate Preparation : Coat a 96-well high-binding plate with 100 µL/well of 10 µg/mL neutravidin. Incubate for 2 hours at 37°C. Wash the plate, then add 100 µL/well of a biotinylated peptide substrate (e.g., a 15-mer peptide) at 1 µg/mL and incubate for 1 hour at 37°C.
-
Compound Preparation : Prepare a serial dilution of this compound or other test inhibitors in DMSO. Further dilute in the kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 1 mM MnCl₂, 0.1% BSA).
-
Reaction Mixture : Prepare the kinase reaction mixture containing the assay buffer, ATP (at a concentration near the Km, e.g., 0.2 µM for JAK2), and the diluted inhibitor. The final DMSO concentration should be kept constant (e.g., 2.5%).
-
Kinase Reaction : Add the reaction mixture to the prepared plate. Initiate the reaction by adding purified, recombinant human JAK2 enzyme. Allow the reaction to proceed for 20-60 minutes at room temperature.
-
Detection : Stop the reaction by adding an EDTA solution. Add a europium-labeled anti-phosphotyrosine antibody. After a further incubation period (e.g., 1 hour), read the plate on a time-resolved fluorescence reader.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO-only control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Phospho-STAT5 (pSTAT5) Western Blot Assay
This assay measures the inhibition of JAK2-mediated downstream signaling in a cellular context.
-
Cell Culture and Treatment : Culture a JAK2-dependent cell line, such as HEL 92.1.7 (which harbors a JAK2V617F mutation), in appropriate media. Seed the cells and allow them to adhere or stabilize. Treat the cells with increasing concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours)[1].
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method, such as a BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer : Denature the protein lysates by boiling in sample buffer. Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like GAPDH. Quantify the band intensities to determine the reduction in pSTAT5 levels relative to the total protein.
Protocol 3: Ba/F3 Cell Proliferation Assay
This assay assesses the antiproliferative effect of JAK2 inhibitors on cells whose growth is dependent on JAK2 activity.
-
Cell Line Maintenance : Culture Ba/F3 cells, a murine pro-B cell line, that have been engineered to express a constitutively active form of JAK2 (e.g., TEL-JAK2 or JAK2V617F). These cells are grown in media without the need for IL-3, as their proliferation is driven by the active JAK2.
-
Assay Setup : Plate the engineered Ba/F3 cells in 96-well plates at a predetermined density.
-
Compound Treatment : Add serial dilutions of the JAK2 inhibitors (like this compound) to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation : Incubate the plates for 48 to 72 hours to allow for effects on cell proliferation.
-
Viability Measurement : Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or a colorimetric assay like Alamar Blue.
-
Data Analysis : Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control cells to calculate the percentage of growth inhibition. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Conclusion
This compound is a potent and highly selective inhibitor of JAK2, demonstrating over 40-fold selectivity against other JAK family members in biochemical assays.[1][2] Its profile suggests it is an excellent probe for dissecting the specific functions of JAK2 in both biochemical and cellular systems, with minimal confounding effects from the inhibition of other JAK isoforms. When compared to less selective inhibitors like Ruxolitinib, this compound offers a more precise tool for attributing a biological outcome specifically to the inhibition of JAK2. The choice of inhibitor should be guided by the specific research question, considering the trade-offs between potency, selectivity, and the context of the experimental system. The protocols provided in this guide offer a robust framework for the rigorous evaluation and comparison of these valuable research tools.
References
Comparative Analysis of CEP-33779 and Other Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the kinase inhibitor CEP-33779 and its cross-reactivity with other kinases. We present a detailed analysis of its performance against selected alternative inhibitors, supported by experimental data and protocols.
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling for various cytokines and growth factors involved in hematopoiesis and immune responses.[1][2][3] Its selectivity profile is a key determinant of its therapeutic window and potential off-target effects. This guide provides a head-to-head comparison of this compound with other notable JAK inhibitors: NVP-BSK805, Fedratinib, and Tofacitinib, focusing on their respective kinase inhibition profiles.
Kinase Inhibition Profile: A Comparative Overview
The selectivity of a kinase inhibitor is paramount to its clinical utility, minimizing off-target effects while maximizing therapeutic efficacy. The following table summarizes the inhibitory activity (IC50) of this compound and comparator compounds against the JAK family of kinases. It is important to note that direct comparison of absolute IC50 values across different studies can be influenced by variations in assay conditions.
| Kinase | This compound IC50 (nM) | NVP-BSK805 IC50 (nM) | Fedratinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | >72 | 31.63[4][5][6] | ~105 | 1.7-3.7[7] |
| JAK2 | 1.8[1][8][9] | 0.48[4][5][6] | 3 | 1.8-4.1[7] |
| JAK3 | 150[3] | 18.68[4][5][6] | >1000 | 0.75-1.6[7] |
| TYK2 | >1440 | 10.76[4][5][6] | ~405 | 16-34[7] |
| FLT3 | - | - | 15 | - |
This compound demonstrates high potency against JAK2 with an IC50 of 1.8 nM.[1][8][9] It exhibits significant selectivity over other JAK family members, with a more than 40-fold higher IC50 for JAK1 and over 800-fold for TYK2.[8] Its selectivity against JAK3 is also pronounced, with an IC50 of 150 nM.[3]
NVP-BSK805 is another potent JAK2 inhibitor, with a reported IC50 of 0.48 nM.[4][5][6] It shows greater than 20-fold selectivity for JAK2 over JAK1, JAK3, and TYK2.[10][11]
Fedratinib is a selective JAK2 inhibitor with an IC50 of 3 nM.[12] It also demonstrates activity against FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 15 nM.[12] Its selectivity for JAK2 is 35-fold greater than for JAK1 and over 300-fold greater than for JAK3.
Tofacitinib , while initially developed as a JAK3 inhibitor, is now considered a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2.[13][14][15] Its IC50 values are in the low nanomolar range for JAK1, JAK2, and JAK3.[7]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to assess kinase inhibition, the following diagrams illustrate the JAK/STAT signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor activity is crucial. Below are detailed protocols for two common assay formats used in kinase profiling: the LanthaScreen™ Eu Kinase Binding Assay (a TR-FRET-based method) and the Caliper Mobility Shift Assay.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Materials:
-
Kinase of interest (e.g., recombinant human JAK2)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., staurosporine)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and a 3X solution of the Eu-anti-tag antibody in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific assay conditions.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure emission at both ~615 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17][18][19]
Caliper Mobility Shift Assay Protocol
This protocol describes an electrophoretic mobility shift assay to measure kinase activity by separating phosphorylated and non-phosphorylated substrates.
Materials:
-
Kinase of interest (e.g., recombinant human JAK2)
-
Fluorescently labeled peptide substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 0.5 mM EGTA)
-
Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)
-
Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO and then dilute further in Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or Assay Buffer (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution (in Assay Buffer) to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution (in Assay Buffer) to each well. The ATP concentration is typically at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 28°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add 25 µL of Stop Buffer to each well to quench the kinase reaction.
-
Data Acquisition: Analyze the samples using the Caliper LabChip® instrument. The instrument's microfluidic chip separates the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobilities.
-
Data Analysis: The instrument's software calculates the percentage of substrate conversion to product. Plot the percent inhibition (calculated from the conversion data) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20][21]
Conclusion
This compound is a highly potent and selective JAK2 inhibitor. When compared to other JAK inhibitors such as NVP-BSK805, Fedratinib, and Tofacitinib, this compound demonstrates a distinct selectivity profile, particularly its high selectivity against other JAK family members. This high degree of selectivity may translate to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other kinases. The choice of a kinase inhibitor for research or therapeutic development will depend on the specific application and the desired selectivity profile. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further characterize the cross-reactivity of these and other kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. NVP-BSK805 | Mechanism | Concentration [selleckchem.com]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NVP-BSK805 |CAS:1092499-93-8 Probechem Biochemicals [probechem.com]
- 11. NVP-BSK805 (hydrochloride) | CAS 1942919-79-0 | Cayman Chemical | Biomol.com [biomol.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. [Pharmacology profile and clinical findings of tofacitinib citrate (Xeljanz® tablet 5 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Assay: Caliper Mobility-Shift Assay: A sample to be tested is precisely weighed, dissolved by adding DMSO, mixed sufficiently to form 10 mM solution.... - ChEMBL [ebi.ac.uk]
- 21. An Electrophoretic Mobility Shift Assay Identifies a Mechanistically Unique Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JAK2 Inhibitors: CEP-33779 and NVP-BSK805
In the landscape of targeted therapies for myeloproliferative neoplasms and inflammatory diseases, inhibitors of the Janus kinase (JAK) family, particularly JAK2, have emerged as a critical class of therapeutic agents. This guide provides a detailed side-by-side comparison of two potent and selective JAK2 inhibitors, CEP-33779 and NVP-BSK805, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both this compound and NVP-BSK805 are small molecule inhibitors that target the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways, most notably the STAT pathway. Constitutive activation of the JAK2/STAT pathway is a hallmark of several cancers and inflammatory conditions.
This compound is a highly selective, orally bioavailable inhibitor of JAK2.[1] It has demonstrated efficacy in preclinical models of rheumatoid arthritis and colitis-induced colorectal cancer.[2] In these models, this compound treatment led to a reduction in disease severity, which was associated with the inhibition of STAT3 and NF-κB activation and a decrease in pro-inflammatory cytokines like IL-6 and IL-1β.[3][2][4]
NVP-BSK805 is also a potent, ATP-competitive inhibitor of JAK2.[5][6] It shows significant selectivity for JAK2 over other JAK family members.[5][7] NVP-BSK805 has been shown to effectively inhibit the proliferation of cells bearing the JAK2(V617F) mutation, which is prevalent in myeloproliferative neoplasms like polycythemia vera.[5] In preclinical studies, it has demonstrated the ability to suppress STAT5 phosphorylation, induce apoptosis in malignant cells, and reduce splenomegaly in mouse models.[5][8] Interestingly, both compounds have also been identified as inhibitors of P-glycoprotein (P-gp), suggesting a potential role in overcoming multidrug resistance in cancer.[9]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and NVP-BSK805 against the JAK family of kinases.
| Kinase | This compound IC50 (nM) | NVP-BSK805 IC50 (nM) |
| JAK2 | 1.8[3][10] | 0.48 (JH1 domain)[6][11] |
| 0.58 (full-length wild-type)[11][12] | ||
| 0.56 (full-length V617F)[11][12] | ||
| JAK1 | >72 (>40-fold vs JAK2)[3] | 31.63 (JH1 domain)[6][11] |
| JAK3 | 150[13] | 18.68 (JH1 domain)[6][11] |
| TYK2 | >1440 (>800-fold vs JAK2)[3][10] | 10.76 (JH1 domain)[6][11] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical JAK2/STAT signaling pathway targeted by both inhibitors and a general workflow for evaluating their cellular activity.
Caption: Simplified JAK2/STAT signaling pathway inhibited by this compound and NVP-BSK805.
Caption: General workflow for assessing the inhibition of JAK2 signaling in a cellular context.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 values for kinase inhibitors is a radiometric filter binding assay or a fluorescence-based assay.
-
Kinase Reaction: The purified recombinant human JAK family enzymes (JAK1, JAK2, JAK3, TYK2) are incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP) in a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound or NVP-BSK805 are added to the reaction mixture. A control reaction with DMSO (vehicle) is also included.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time, typically 20-60 minutes.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a plate reader.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT Inhibition Assay (Western Blot)
This assay measures the ability of the inhibitors to block the phosphorylation of downstream targets of JAK2 in a cellular context.
-
Cell Culture: A JAK2-dependent cell line, such as the human erythroleukemia cell line HEL92.1.7 (which harbors the JAK2 V617F mutation), is cultured under standard conditions.
-
Serum Starvation: Cells are often serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling pathway activation.
-
Inhibitor Treatment: The cells are pre-treated with various concentrations of this compound or NVP-BSK805 for a specified duration (e.g., 1-2 hours).
-
Stimulation (if necessary): For cell lines that do not have constitutively active JAK2, a cytokine stimulus (e.g., erythropoietin) is added to activate the JAK2 pathway.
-
Cell Lysis: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Detection and Analysis: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of pSTAT5 to total STAT5 is calculated to determine the extent of inhibition at each drug concentration.
Summary and Conclusion
Both this compound and NVP-BSK805 are potent inhibitors of JAK2 with high selectivity over other JAK family members, particularly TYK2. NVP-BSK805 demonstrates slightly greater potency for JAK2 in in vitro assays. Both compounds effectively block the downstream JAK2/STAT signaling pathway and have shown promise in preclinical models of diseases driven by aberrant JAK2 activity. The choice between these two inhibitors for research purposes may depend on the specific experimental context, such as the desired selectivity profile and the cellular model being investigated. Furthermore, their shared ability to inhibit P-gp warrants further investigation into their potential for overcoming multidrug resistance in cancer therapy.[9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. apexbt.com [apexbt.com]
- 9. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. medchemexpress.com [medchemexpress.com]
Orthogonal Validation of CEP-33779's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase 2 (JAK2) inhibitor, CEP-33779, with other relevant kinase inhibitors. The focus is on the orthogonal validation of its mechanism of action, supported by experimental data and detailed protocols.
This compound is a selective, orally bioavailable inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for transducing signals for various proinflammatory cytokines implicated in autoimmune diseases and malignancies.[2] this compound's primary mechanism of action involves the inhibition of JAK2, which in turn prevents the phosphorylation of downstream signal transducers and activators of transcription (STATs), particularly STAT3 and STAT5.[1][2]
Comparative Analysis of Kinase Inhibitory Profiles
To validate the specificity and potency of this compound, its inhibitory activity is compared against a panel of other kinase inhibitors with overlapping targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against various kinases. Lower IC50 values indicate greater potency.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | FLT3 (IC50, nM) |
| This compound | >72 | 1.8 | >1000 | >1440 | - |
| Ruxolitinib | 5.9 | 5.7 | 560 | 53 | - |
| Fedratinib | - | 6 | - | - | 25 |
| Pacritinib | Inactive at 100nM | <50 | - | - | <50 |
| Lestaurtinib | - | 0.9 | - | - | 3 |
Data sourced from multiple studies.[1][4][5][6][7][8] Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound and its comparators.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Plate Coating: 96-well plates are coated with a neutravidin solution, followed by a biotinylated peptide substrate specific for the kinase of interest.
-
Kinase Reaction Mixture: A reaction mixture is prepared containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of the test compound (e.g., this compound) diluted in DMSO.
-
Enzyme Addition: The purified, recombinant kinase enzyme (e.g., JAK2) is added to the wells to initiate the phosphorylation reaction. The reaction proceeds for a set time at room temperature.
-
Detection: The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody is added. The amount of phosphorylated substrate is quantified using a time-resolved fluorescence detector.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[3]
Western Blot Analysis of STAT Phosphorylation
This method is used to assess the inhibitory effect of the compound on the downstream signaling of the target kinase within a cellular context.
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., HEL92.1.7, which is homozygous for the JAK2 V617F mutation) is cultured. The cells are then treated with increasing concentrations of the inhibitor (e.g., this compound) for a specified duration.[9]
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5) and the total form of the protein (e.g., anti-STAT5) as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated protein is normalized to the level of total protein to determine the extent of inhibition.[2][10]
Visualizing the Mechanism of Action
Diagrams are provided below to illustrate the signaling pathway and experimental workflows.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis.
Conclusion
The orthogonal comparison of this compound with other kinase inhibitors validates its mechanism of action as a potent and selective JAK2 inhibitor. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential. The high selectivity of this compound for JAK2 over other JAK family members may offer a favorable therapeutic window, potentially minimizing off-target effects.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fedratinib - Wikipedia [en.wikipedia.org]
- 6. Lestaurtinib | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? [mdpi.com]
- 9. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CEP-33779 in Combination Therapy: A Comparative Guide for Researchers
Introduction
CEP-33779 is a potent, selective, and orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling for various cytokines and growth factors involved in hematopoiesis and immune response.[1][2][3] With a half-maximal inhibitory concentration (IC50) of approximately 1.8 nM for JAK2, it demonstrates significant selectivity over other JAK family kinases, making it a precise tool for targeted therapy.[1][2] While its efficacy as a monotherapy has been explored in inflammatory diseases and some cancers, its true potential may lie in combination with other therapeutic agents to enhance anti-tumor activity and overcome mechanisms of drug resistance.[4][5][6]
This guide provides a comparative analysis of this compound in combination with other therapeutic classes, supported by preclinical data. It is intended for researchers, scientists, and drug development professionals investigating novel cancer treatment strategies.
Mechanism of Action: The JAK/STAT Pathway
This compound exerts its effect by inhibiting the JAK2 enzyme. This kinase is a central node in the JAK/STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2] These activated STAT proteins then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, survival, inflammation, and angiogenesis.[5] By blocking JAK2, this compound effectively halts this signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CEP-33779 Activity Against Known JAK2 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CEP-33779 is a highly selective, orally bioavailable small-molecule inhibitor of JAK2 with a reported half-maximal inhibitory concentration (IC50) of 1.8 ± 0.6 nM for the wild-type enzyme.[1] Its high potency and selectivity suggest a potential therapeutic utility in diseases driven by aberrant JAK2 signaling. The most common activating mutation of JAK2 is V617F, which is prevalent in myeloproliferative neoplasms (MPNs).[2] While direct IC50 values for this compound against JAK2 V617F have not been identified in the reviewed literature, its inhibitory effect on the phosphorylation of downstream targets like STAT5 in cell lines harboring the JAK2 V617F mutation indicates activity against this mutant.[1] For comparative purposes, data for Lestaurtinib (CEP-701), a structurally related multi-kinase inhibitor, is included to provide context on the inhibition of both wild-type and V617F mutant JAK2.
Data Presentation
The following table summarizes the available quantitative data for this compound and the comparator compound Lestaurtinib (CEP-701) against wild-type and V617F mutant JAK2.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | JAK2 (Wild-Type) | Biochemical (Enzymatic) | 1.8 ± 0.6 | [1] |
| This compound | JAK1 | Biochemical (Enzymatic) | >72 | [1] |
| This compound | JAK3 | Biochemical (Enzymatic) | 150 | [3] |
| This compound | TYK2 | Biochemical (Enzymatic) | >1440 | [1] |
| Lestaurtinib (CEP-701) | JAK2 (Wild-Type) | Biochemical (Enzymatic) | ~1 | [4][5] |
| Lestaurtinib (CEP-701) | JAK2 V617F | Cellular (pSTAT5 Inhibition in HEL92.1.7 cells) | 20 - 30 |
Note: The cellular IC50 for Lestaurtinib against JAK2 V617F reflects the concentration required to inhibit the phosphorylation of STAT5 in a cell line homozygous for this mutation. Biochemical and cellular IC50 values are not directly comparable due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols for assessing the activity of JAK2 inhibitors.
In Vitro Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2.
-
Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme is used. A synthetic peptide substrate, such as a poly(Glu, Tyr) 4:1, is coated onto microplate wells.
-
Compound Dilution: this compound is serially diluted to a range of concentrations in a suitable buffer, typically containing a small percentage of DMSO.
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture of the JAK2 enzyme and ATP to the substrate-coated wells containing the diluted compound. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. A common method involves using a specific antibody that recognizes the phosphorylated substrate. This antibody is often labeled with a fluorescent probe (e.g., Europium) for detection using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The signal from each well is measured, and the percentage of inhibition for each compound concentration is calculated relative to a no-compound control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay
This assay measures the ability of a compound to inhibit the JAK2-mediated phosphorylation of its downstream target, STAT5, within a cellular context.
-
Cell Culture: A human erythroleukemia cell line, such as HEL92.1.7, which is homozygous for the JAK2 V617F mutation and exhibits constitutive STAT5 phosphorylation, is cultured under standard conditions.
-
Compound Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to release intracellular proteins.
-
Detection of pSTAT5: The levels of phosphorylated STAT5 are measured. This can be done using various techniques:
-
Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for pSTAT5 and total STAT5 (as a loading control). The band intensities are quantified to determine the extent of inhibition.
-
Flow Cytometry: Cells are fixed and permeabilized, then stained with a fluorescently labeled antibody specific for pSTAT5. The fluorescence intensity of individual cells is measured by a flow cytometer.[6][7][8]
-
ELISA-based assays: Microplate-based immunoassays can be used to capture and detect pSTAT5 from cell lysates.
-
-
Data Analysis: The level of pSTAT5 is normalized to total STAT5 or a housekeeping protein. The percentage of inhibition at each compound concentration is calculated, and the cellular IC50 value is determined from a dose-response curve.[1]
Mandatory Visualization
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Activity Assessment
Caption: Workflow for determining the biochemical and cellular activity of this compound.
References
- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase II trial of Lestaurtinib, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 7. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of CEP-33779 and Other Investigational JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for CEP-33779, an investigational Janus kinase 2 (JAK2) inhibitor, alongside other notable investigational and approved JAK2 inhibitors. The information is intended to offer a quantitative and methodological overview to aid in research and development efforts within the field of JAK-mediated diseases.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a critical role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting JAK2. This guide focuses on comparing the preclinical profiles of several such inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of other JAK2 inhibitors. It is important to note that these data are collated from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | JAK2V617F | Reference |
| This compound | >72 | 1.8 | >1440 | >1440 | - | [1] |
| NVP-BSK805 | 31.63 | 0.48 | 18.68 | 10.76 | 0.56 | [2] |
| Gandotinib (LY2784544) | 19.8 | 3 | - | 44 | 0.245 (Ki) | [3][4] |
| Fedratinib | 105 | 3 | 1002 | 405 | 3 | [5] |
| Pacritinib | 1280 | 23 | 520 | 50 | 19 | [6] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | - | [7][8] |
Data for JAK2V617F for some compounds were not available in the reviewed sources. Ki denotes the inhibition constant.
Table 2: Cellular Activity - Inhibition of STAT Phosphorylation
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| This compound | HEL92.1.7 | pSTAT5 | ~100-300 | [1] |
| NVP-BSK805 | Ba/F3-JAK2V617F | pSTAT5 | <100 | [2] |
| Gandotinib (LY2784544) | Ba/F3-JAK2V617F | pSTAT5 | 20 | [4] |
| Ruxolitinib | Whole Blood (IL-6 stimulated) | pSTAT3 | - | [8] |
Direct IC50 values for STAT phosphorylation inhibition were not consistently available across all compounds and studies.
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing | Key Outcomes | Reference |
| This compound | Collagen-Induced Arthritis (Mouse) | 55 mg/kg, p.o., BID | Reduced paw edema and clinical scores. | [1] |
| Colitis-Induced Colorectal Cancer (Mouse) | 55 mg/kg, p.o., BID | Induced regression of established tumors. | [9] | |
| HEL92 Xenograft (Mouse) | 55 mg/kg, p.o. | Inhibited STAT5 phosphorylation in tumor extracts. | [1] | |
| NVP-BSK805 | Ba/F3-JAK2V617F driven model (Mouse) | 150 mg/kg, p.o. | Blocked STAT5 phosphorylation, reduced splenomegaly and leukemic cell spreading. | [2] |
| Gandotinib (LY2784544) | Ba/F3-JAK2V617F-GFP Xenograft (Mouse) | 12.7 mg/kg (TED50) | Inhibited STAT5 phosphorylation. | [3] |
| JAK2V617F-induced MPN model (Mouse) | 13.7 mg/kg (TED50) | Reduced tumor burden. | [3] | |
| Fedratinib | JAK2V617F-driven MPN model (Mouse) | - | Reduced blood counts and splenomegaly. | [5] |
| Pacritinib | - | - | Data on specific in vivo models were not detailed in the provided search results. | |
| Ruxolitinib | JAK2V617F-expressing cell inoculated model (Mouse) | - | Reduced tumor burden without causing anemia or lymphopenia. | [7] |
p.o. = oral administration; BID = twice daily; TED50 = Threshold Effective Dose 50.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of JAK2 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
General Protocol:
-
Plate Preparation: A 96-well or 384-well plate is coated with a substrate peptide for the specific JAK kinase.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: The purified recombinant JAK enzyme is added to the wells along with the diluted compound and a defined concentration of ATP. The reaction is allowed to proceed for a specified time at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
ELISA-based: Using a phospho-specific antibody that binds to the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Fluorescence/Luminescence-based: Employing technologies like LanthaScreen™ or ADP-Glo™ which measure the consumption of ATP or the formation of phosphorylated product through fluorescence resonance energy transfer (FRET) or luminescence.[10][11][12]
-
-
Data Analysis: The signal is measured, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Phospho-STAT Assay
Objective: To measure the ability of an inhibitor to block JAK2-mediated phosphorylation of its downstream substrate, STAT, in a cellular context.
General Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., HEL92.1.7, which harbors a JAK2V617F mutation) is cultured and treated with various concentrations of the JAK2 inhibitor for a defined period.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (e.g., pSTAT3, pSTAT5) and total STAT are measured using one of the following methods:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the STAT protein.
-
ELISA: A sandwich ELISA format is used with a capture antibody for total STAT and a detection antibody specific for the phosphorylated form.[13]
-
Flow Cytometry: Cells can be fixed, permeabilized, and stained with fluorescently labeled antibodies against phospho-STAT for analysis on a flow cytometer.
-
-
Data Analysis: The ratio of phosphorylated STAT to total STAT is calculated for each inhibitor concentration, and the IC50 is determined.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the efficacy of a JAK2 inhibitor in a preclinical model of rheumatoid arthritis.
General Protocol:
-
Induction of Arthritis: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization may be given after a few weeks.[14][15]
-
Treatment: Once arthritis develops, mice are treated with the investigational compound (e.g., this compound) or vehicle control, typically via oral gavage, on a daily or twice-daily schedule.[16]
-
Disease Assessment: The severity of arthritis is monitored over time by scoring paw swelling, erythema, and joint function. Paw thickness can also be measured with calipers.
-
Endpoint Analysis: At the end of the study, various endpoints can be assessed, including:
-
Histopathology: Joint tissues are collected, sectioned, and stained to evaluate inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Levels of inflammatory cytokines in the serum or paw tissue can be measured by ELISA or multiplex assays.
-
Pharmacodynamic Markers: Inhibition of STAT phosphorylation in relevant tissues (e.g., paw) can be assessed.[1]
-
-
Data Analysis: Clinical scores, paw measurements, and biomarker levels are compared between the treatment and control groups to determine the efficacy of the inhibitor.
Visualizations
JAK2-STAT Signaling Pathway
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing in a Xenograft Model
Caption: A typical experimental workflow for evaluating a JAK2 inhibitor in a mouse xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Invitrogen Launches Kit That Measures JAK2 Phosphorylation [bioprocessonline.com]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal and Handling of CEP-33779: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management of investigational compounds like CEP-33779 is paramount for ensuring laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective JAK2 inhibitor. By offering clear procedural guidance, this resource aims to be the preferred source for laboratory safety and chemical handling information, fostering a culture of safety and responsibility in research environments.
Immediate Safety and Disposal Protocols
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general best practices for the disposal of chemical waste, particularly potent bioactive compounds, must be followed. The following procedures are based on general guidelines for laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.
General Disposal Guidance:
-
Do Not Dispose Down the Drain: this compound should never be disposed of down the sink or in regular trash.
-
Waste Segregation: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be segregated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated materials in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the approximate amount, and the hazard classification (e.g., "Toxic," "Bioactive").
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled container. If dissolved in a solvent such as DMSO, the solvent's hazards must also be considered and indicated on the label.
-
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Your institution's EHS department will have established procedures for this.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. The appropriate decontamination procedure will depend on the solvent used and should be in accordance with your laboratory's standard operating procedures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a selective inhibitor of Janus kinase 2 (JAK2).
| Parameter | Value | Notes |
| IC₅₀ (JAK2) | 1.8 nM | The half maximal inhibitory concentration against the JAK2 enzyme. |
| Selectivity | >40-fold vs. JAK1 | Demonstrates significant selectivity for JAK2 over other JAK family members. |
| >800-fold vs. TYK2 | ||
| Solubility in DMSO | 93 mg/mL (201.05 mM) | It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and understanding its mechanism of action.
In Vitro Kinase Assay
This protocol outlines the procedure for measuring the inhibitory activity of this compound against JAK family kinases.
-
Plate Coating: A 96-well high-binding plate is coated with 100 µL/well of 10 µg/mL neutravidin in Tris-Buffered Saline (TBS) at 37°C for 2 hours. This is followed by a second coating with 100 µL/well of 1 µg/mL of a 15-mer peptide substrate at 37°C for 1 hour.
-
Reaction Mixture Preparation: The kinase assay mixture (total volume of 100 µL/well) is prepared with 20 mM HEPES (pH 7.2), ATP (0.2 µM for JAK1 and JAK2; 0.1 µM for JAK3), 1 mM MnCl₂, and 0.1% BSA.
-
Compound Addition: this compound is diluted in DMSO and added to the assay plate to achieve the desired final concentrations (with a final DMSO concentration of 2.5%).
-
Enzyme Addition and Incubation: The respective JAK enzyme is added to initiate the reaction, which proceeds for 20 minutes at room temperature.
-
Detection: To detect the phosphorylated product, 100 µL/well of a diluted Eu-N1 labeled PY100 antibody is added. The plate is incubated at room temperature for 1 hour.
-
Signal Enhancement and Measurement: Following the antibody incubation, 100 µL of an enhancement solution is added. The plate is agitated for 10 minutes, and the resulting fluorescence is measured to determine the extent of kinase inhibition. IC₅₀ values are then calculated from the dose-response curves.
In Vivo Efficacy in a Colorectal Cancer Mouse Model
This protocol describes the evaluation of this compound's anti-tumor effects in a mouse model of colitis-induced colorectal cancer.
-
Animal Model: A mouse model of colitis-induced colorectal cancer is established.
-
Dosing: Once tumors are established, mice are orally administered this compound at a dose of 55 mg/kg twice daily.
-
Tumor Evaluation: Tumor regression is monitored and correlated with the inhibition of STAT3 and NF-κB (RelA/p65) activation.
-
Cytokine Analysis: The expression of proinflammatory and tumor-promoting cytokines, such as interleukin (IL)-6 and IL-1β, is measured to assess the compound's effect on the tumor microenvironment.
Visualizing the Mechanism of Action
To understand the biological context of this compound's activity, it is essential to visualize its target pathway.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Essential Safety and Logistical Information for Handling CEP-33779
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like CEP-33779 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for handling and disposal, and a summary of its mechanism of action.
This compound is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that regulates cell growth and proliferation.[1][2] Its targeted action makes it a valuable tool in research, particularly in studies related to cancer and inflammatory diseases.[3][4]
Personal Protective Equipment (PPE)
A rigorous adherence to PPE protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety guidelines for potent compounds.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs, with the outer glove covering the cuff of the lab coat.[5] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Respiratory | Fume hood or appropriate respiratory protection | A certified chemical fume hood should be used when handling the solid compound or preparing solutions. For situations where a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Body | Laboratory coat | A long-sleeved, buttoned lab coat should be worn to protect skin and clothing. |
Operational Plan for Handling this compound
A systematic approach to handling this compound ensures both the safety of laboratory personnel and the integrity of the experiment.
1. Preparation and Weighing:
-
All handling of the solid form of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use a dedicated and calibrated balance for weighing the compound.
-
Employ anti-static measures when handling the powder to avoid dispersal.
2. Solution Preparation:
-
This compound is soluble in DMSO.[3]
-
When preparing solutions, add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
Ensure the container is securely capped and vortex or sonicate until the compound is fully dissolved.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers.
2. Disposal of Unused Compound:
-
Unused solid this compound or solutions should be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
3. Decontamination:
-
All surfaces and equipment that have been in contact with this compound should be thoroughly decontaminated.
-
Use a suitable solvent (e.g., ethanol) followed by a soap and water wash.
4. Institutional Guidelines:
-
Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.
Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway
This compound functions as a potent and selective inhibitor of the JAK2 enzyme. The JAK-STAT signaling pathway is a critical communication route for many cytokines and growth factors, playing a central role in cellular processes like proliferation, differentiation, and apoptosis.[2]
The binding of a cytokine or growth factor to its receptor on the cell surface triggers the activation of receptor-associated JAKs.[1] Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[2] Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell survival and proliferation.[1][6]
This compound exerts its effect by binding to the ATP-binding site of JAK2, preventing the phosphorylation of STAT proteins and thereby inhibiting the downstream signaling cascade.[4] This inhibition ultimately leads to a reduction in the expression of genes that promote cell growth and survival.
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
